3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Description
Properties
IUPAC Name |
(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJTUNOIGNZKZ-SPFNVWMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known by its synonym Diversifolide, is a naturally occurring sesquiterpenoid lactone. This compound is a constituent of Xanthium sibiricum, a plant with a history of use in traditional medicine. As a member of the xanthanolide class of sesquiterpenoids, it possesses a characteristic gamma-lactone fused to a seven-membered ring system. While detailed experimental data on its biological activity remains limited in publicly accessible literature, the broader family of sesquiterpene lactones from Xanthium species is known for a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This document provides a summary of the available chemical and physical properties of this compound and outlines a general experimental context based on related compounds.
Chemical Structure and Properties
The chemical identity of this compound is established through its structural formula and systematic nomenclature.
Chemical Structure:
-
IUPAC Name: 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one[1]
-
Synonyms: Diversifolide, (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide[1]
-
Chemical Class: Sesquiterpenoid, Gamma-lactone[1]
The structure features a hydroxyl group and a lactone ring, which are key functional groups that likely contribute to its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₃ | PubChem[1] |
| Molecular Weight | 224.30 g/mol | PubChem[1] |
| Physical Description | Oil | ChemFaces[2] |
| Purity | ≥98% (Commercially available standard) | ChemFaces[2] |
| XLogP3 | 1.7 | PubChem[1] |
| Polar Surface Area | 46.5 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The XLogP3 value suggests moderate lipophilicity. The polar surface area and hydrogen bond donor/acceptor counts indicate the potential for interactions with biological macromolecules.
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public scientific literature. Characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
Source and Isolation
This compound is a natural product isolated from the roots of the plant Xanthium sibiricum[2]. This plant is a member of the Asteraceae family and is known to produce a variety of sesquiterpene lactones.
General Experimental Protocol for Isolation of Sesquiterpenoids from Xanthium species
While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction of related compounds from Xanthium species can be outlined. This serves as a template for researchers aiming to isolate this and similar compounds.
Methodology Details:
-
Extraction: The dried and powdered root material is typically extracted with a suitable organic solvent. The choice of solvent is critical and is often determined by the polarity of the target compounds.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps in the preliminary fractionation of the extract.
-
Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. Column chromatography with stationary phases like silica gel or Sephadex is commonly used for initial separation. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR, MS, and IR spectroscopy.
Biological Activity and Potential Applications
Specific biological activities for this compound have not been detailed in the available scientific literature. However, the parent plant, Xanthium sibiricum, and its constituent sesquiterpene lactones are known to possess a range of pharmacological properties.
Extracts and compounds from Xanthium sibiricum have been reported to exhibit:
-
Anti-inflammatory effects
-
Antibacterial activity
-
Antiviral properties
-
Antitumor activity
It is plausible that this compound contributes to the overall bioactivity of the plant extract. Further research is required to elucidate its specific biological functions and mechanisms of action.
Postulated Signaling Pathway Involvement
Given the known activities of other sesquiterpene lactones, it is hypothesized that this compound could interact with key inflammatory signaling pathways. A common target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.
This diagram illustrates a potential mechanism where the compound might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
Conclusion and Future Directions
This compound is a structurally defined natural product with potential for further scientific investigation. The primary challenge for researchers is the lack of detailed published experimental data. Future research should focus on:
-
Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization is necessary to establish a comprehensive profile of the compound.
-
Biological Screening: A broad-based biological screening is warranted to identify its specific pharmacological activities.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate its molecular mechanism of action will be crucial.
-
Synthetic Approaches: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.
This technical guide provides a foundational overview of this compound based on the currently available information. It is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related natural products.
References
Unveiling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This compound, a member of the xanthanolide class of natural products, has garnered interest within the scientific community. This document details its primary natural origin and presents a generalized protocol for its extraction and purification, based on established methodologies for similar compounds from the same source.
Natural Source
The primary natural source of this compound is the roots of Xanthium sibiricum, a plant belonging to the Asteraceae family. This annual herb is found in various regions and has been a subject of phytochemical investigations due to its diverse chemical constituents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| Compound Type | Sesquiterpenoid (Xanthanolide) |
| CAS Number | 1093207-99-8 |
| Physical Description | Oil |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocol: Isolation of Xanthanolides from Xanthium sibiricum Roots
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Xanthium sibiricum.
-
Thoroughly wash the roots with water to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The sesquiterpenoids, including xanthanolides, are typically enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles.
-
Pool the fractions containing the target compound or compounds with similar characteristics.
-
Further purify the pooled fractions using repeated column chromatography, Sephadex LH-20 chromatography, or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
5. Structure Elucidation:
-
The structure of the isolated pure compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation of this compound from the roots of Xanthium sibiricum.
Caption: Generalized workflow for the isolation of this compound.
This guide serves as a foundational resource for researchers interested in the natural product chemistry of Xanthium sibiricum and the isolation of its constituent sesquiterpenoids. The provided protocol, while general, offers a clear and structured approach that can be optimized for the specific isolation of this compound.
A Technical Guide to the Biological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound.[1][2] It has been isolated from the roots of Xanthium sibiricum[1][2][3], a plant used in traditional Chinese medicine to treat a variety of ailments, including headache, nasal congestion, arthritis, and urticaria.[4] The chemical constituents of Xanthium sibiricum, particularly sesquiterpene lactones, are recognized for their diverse pharmacological activities.[5] While direct biological data for this compound is not extensively documented in publicly available literature, this guide provides its known physicochemical properties and explores the biological activities of related sesquiterpenoids from its source plant to infer its potential therapeutic relevance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 224.3 g/mol | --INVALID-LINK-- |
| Type of Compound | Sesquiterpenoids | --INVALID-LINK-- |
| Physical Description | Oil | --INVALID-LINK-- |
| Source | The roots of Xanthium sibiricum | --INVALID-LINK-- |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
Potential Biological Activities Based on Related Compounds
Xanthium sibiricum is a rich source of sesquiterpenoids, which have been reported to possess a variety of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[6]
Anti-Inflammatory Activity: Sesquiterpene lactones from Xanthium sibiricum have been shown to alleviate airway inflammation in animal models of asthma.[4] Some of these compounds, such as xanthsibiriolide and 11β-hydroxyl-13-chloro-8-epi-xanthatin, exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][7]
Cytotoxic Activity: Several xanthanolide-type sesquiterpene lactones isolated from the aerial parts of Xanthium sibiricum have demonstrated cytotoxic activities against human cancer cell lines.[8] For instance, 1β-hydroxyl-5α-chloro-8-epi-xanthatin showed significant in vitro cytotoxicity against the SNU387 liver cancer cell line with an IC₅₀ value of 5.1 µM.[8] Another compound, xanthatin, has been shown to have anti-tumor activity against A549 lung cancer cells.[7]
Antibacterial Activity: Xanthatin, a sesquiterpene lactone from Xanthium sibiricum, has exhibited potent activity against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella typhi.[5]
Given that this compound shares a common origin and structural class with these bioactive compounds, it is plausible that it may exhibit similar biological activities. Further investigation is warranted to elucidate its specific pharmacological profile.
Experimental Protocols
The following are generalized experimental protocols for the isolation and evaluation of cytotoxic activity of sesquiterpenoids from Xanthium sibiricum, based on methodologies described in the literature.
1. General Protocol for Isolation and Purification of Sesquiterpenoids
Caption: Generalized workflow for the isolation of sesquiterpenoids.
2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SNU387 liver cancer, A-549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isolated compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways
As previously mentioned, some sesquiterpenoids from Xanthium sibiricum have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
While specific biological activity data for this compound are currently limited, its structural classification as a sesquiterpenoid and its origin from Xanthium sibiricum suggest its potential for therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. The information on related compounds from the same plant provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future studies aimed at elucidating the biological functions of this and other related natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound CAS#: 1093207-99-8 [m.chemicalbook.com]
- 4. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide mechanism of action studies
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. While its origin and basic chemical properties are established, detailed biological studies are not yet publicly available.
This technical guide serves to consolidate the known information about this compound and to highlight the areas where further research is critically needed.
Chemical Identity and Source
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from the roots of Xanthium sibiricum, a plant used in traditional medicine.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| CAS Number | 1093207-99-8 |
| Class | Sesquiterpenoid |
| Natural Source | Roots of Xanthium sibiricum |
Current State of Research on Mechanism of Action
As of the latest literature review, there are no published studies that specifically detail the mechanism of action, biological activity, or signaling pathway engagement of this compound. Information is primarily limited to its identification in its natural source and its availability through chemical suppliers for research purposes.
Biological Context: Sesquiterpenoids from Xanthium sibiricum
While data on the specific compound of interest is lacking, the broader family of sesquiterpenoids isolated from Xanthium sibiricum has been the subject of various biological investigations. These studies provide a potential framework for future research on this compound.
Reported activities for other sesquiterpenoids from this plant include:
-
Anti-inflammatory effects: Some related compounds have been shown to possess anti-inflammatory properties.
-
Cytotoxic activity: Certain sesquiterpenoids from Xanthium sibiricum have demonstrated cytotoxicity against various cancer cell lines.
-
Antibacterial and anti-tumor properties: The plant is known to produce compounds with a range of antimicrobial and antineoplastic activities.
It is important to note that these activities are not directly attributable to this compound without specific experimental evidence.
Future Research Directions
To elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo studies is required. The following logical workflow outlines a potential research plan.
Spectroscopic and Structural Elucidation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. It has been reported to be isolated from the roots of Xanthium sibiricum. The structural elucidation of such compounds is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide will detail the generalized procedures for acquiring and interpreting these data.
Physicochemical Properties
While exhaustive spectroscopic data is not publicly available, the basic physicochemical properties of this compound have been reported:
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.30 g/mol |
| Source | Roots of Xanthium sibiricum |
Experimental Protocols
The following sections describe generalized, yet detailed, experimental protocols for the isolation and spectroscopic analysis of a sesquiterpenoid lactone from a plant matrix. These protocols are based on standard methodologies reported for compounds isolated from Xanthium species.
Isolation of Sesquiterpenoid Lactones from Plant Material
The general workflow for the isolation of a target compound from a plant source is depicted below.
Spectroscopic Analysis
The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a relaxation delay of 1-2 s, and 16-32 scans.
-
¹³C NMR: Spectra are acquired with a spectral width of 0-220 ppm, a relaxation delay of 2-5 s, and 1024-2048 scans.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with appropriate spectral widths and a sufficient number of increments in the indirect dimension to ensure adequate resolution.
-
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. The mass range is typically set to m/z 50-1000.
-
Sample Preparation: A thin film of the compound is prepared on a KBr plate, or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
Spectroscopic Data Summary
The following tables are templates illustrating how the spectroscopic data for this compound would be presented.
Table 1: ¹H NMR Data (Placeholder)
| Position | δ (ppm) | Multiplicity | J (Hz) |
Table 2: ¹³C NMR Data (Placeholder)
| Position | δ (ppm) | Type |
Table 3: Mass Spectrometry Data (Placeholder)
| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Molecular Formula | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | C₁₃H₂₁O₃ | 225.1485 | 225.1482 |
Table 4: Infrared (IR) Spectroscopy Data (Placeholder)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 |
| C=O (lactone) | ~1760 |
| C=C (alkene) | ~1650 |
Conclusion
While the complete experimental spectroscopic data for this compound remains to be fully disclosed in publicly accessible literature, this guide provides a robust framework for its potential isolation and structural characterization. The detailed protocols and data presentation formats herein are intended to assist researchers in the field of natural product chemistry with their own investigations into this and other novel compounds. The application of the described spectroscopic techniques is paramount for the unambiguous structural elucidation and subsequent exploration of the biological potential of such molecules.
Unraveling the Obscure History of a Sesquiterpenoid: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
An In-depth Look into a Natural Compound Shrouded in Limited Data
For researchers and drug development professionals, the journey from the discovery of a natural product to its potential therapeutic application is often a meticulous process of piecing together fragmented information. This guide delves into the current, albeit limited, scientific knowledge surrounding the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Despite its documented existence and availability from chemical suppliers, a comprehensive historical account and detailed experimental data remain largely absent from publicly accessible scientific literature.
Discovery and Origins: A Trail Leading to Xanthium sibiricum
Xanthium sibiricum, commonly known as Siberian cocklebur, has a history in traditional medicine, and its phytochemical composition has been the subject of various studies. These investigations have led to the isolation of numerous secondary metabolites, including a variety of sesquiterpenoids. The presence of this compound within this plant suggests a potential role in its biological or ecological functions, though specific details are yet to be elucidated.
Physicochemical Properties and Structural Information
This compound is classified as a sesquiterpenoid, a class of natural products built from three isoprene units. Its chemical structure is characterized by a xanthen-12,8-olide core. The systematic name and key identifiers are crucial for its unambiguous identification in research and procurement.
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| CAS Number | 1093207-99-8 |
| Synonyms | Diversifolide |
Biological Activity and Potential Applications: An Uncharted Territory
Information regarding the biological activity and potential therapeutic applications of this compound is currently scarce. While many sesquiterpenoids isolated from Xanthium species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities, specific studies on this particular compound are not prominently featured in the scientific literature.
The lack of published research on its mechanism of action means that there are no established signaling pathways or cellular targets associated with this compound. This presents both a challenge and an opportunity for the scientific community. The uncharted nature of its pharmacology invites further investigation to uncover its potential as a lead compound for drug discovery.
Experimental Protocols: The Missing Pieces
A significant gap in the available information is the absence of detailed experimental protocols for the isolation, purification, and characterization of this compound from its natural source. The original research that would have detailed these methods could not be retrieved through extensive searches.
For researchers wishing to work with this compound, the primary route would be to procure it from commercial suppliers. Any in-house isolation would necessitate the development of a protocol based on general methods for extracting and purifying sesquiterpenoids from plant material, likely involving techniques such as:
-
Extraction: Soxhlet extraction or maceration of the dried and powdered roots of Xanthium sibiricum with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: Column chromatography of the crude extract using silica gel or other stationary phases.
-
Purification: Preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: Spectroscopic analysis using Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.
Below is a generalized workflow that could be adapted for the isolation of this compound.
Potential Therapeutic Targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: An Analysis of Related Compounds from Xanthium sibiricum
For Immediate Release
Wuhan, China – December 25, 2025 – Extensive literature reviews reveal a significant gap in the scientific understanding of the specific biological activities and potential therapeutic targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum. While this compound is commercially available for research purposes, there is a notable absence of published data detailing its mechanism of action, quantitative biological activity, or specific signaling pathway interactions.
This technical guide addresses this knowledge gap by providing an in-depth analysis of the known therapeutic targets and biological activities of other structurally related sesquiterpenoids and extracts from Xanthium sibiricum. This information offers a foundational framework for hypothesizing the potential therapeutic applications of this compound and for designing future experimental investigations.
Overview of Xanthium sibiricum and its Bioactive Constituents
Xanthium sibiricum, a plant used in traditional Chinese medicine, is a rich source of various bioactive compounds, particularly sesquiterpene lactones. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and anti-allergic properties. While research on this compound is lacking, studies on other constituents provide valuable insights into the potential activities of this specific molecule.
Potential Therapeutic Targets Based on Related Compounds
Based on the activities of other sesquiterpenoids isolated from Xanthium sibiricum, several key signaling pathways and molecular targets can be postulated as potentially relevant for this compound.
Anti-inflammatory Activity
Inflammation is a critical process in numerous diseases. Extracts and isolated compounds from Xanthium sibiricum have been shown to modulate key inflammatory pathways.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methanol extracts of Xanthium sibiricum roots have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in murine macrophages. This suggests that compounds within the extract, potentially including this compound, may target components of this pathway.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another crucial mediator of inflammation. The same methanol extracts of Xanthium sibiricum roots were also found to inhibit the phosphorylation of STAT3, indicating another potential anti-inflammatory mechanism.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in a multitude of cellular processes, including inflammation and cell growth. Other sesquiterpenes from Xanthium sibiricum have been reported to exert their anti-inflammatory effects by inhibiting the PI3K/Akt/mTOR signaling pathway.
Cytotoxic Activity
Several sesquiterpene lactones from Xanthium sibiricum have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. While no specific data exists for this compound, the general cytotoxic properties of this class of compounds warrant investigation.
Quantitative Data on Related Compounds
To date, no quantitative biological data, such as IC50 or EC50 values, has been published for this compound. The following table summarizes data for other compounds from Xanthium species to provide a comparative context.
| Compound/Extract | Assay | Cell Line/Model | Result (IC50/EC50) |
| Methanol Extract of X. sibiricum roots | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 50-400 µg/mL |
It is crucial to reiterate that this data is not specific to this compound and should be interpreted with caution.
Postulated Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the known activities of other compounds from Xanthium sibiricum. This model provides a visual framework for future research.
Caption: A hypothetical signaling cascade potentially targeted by sesquiterpenoids.
Experimental Protocols: A Roadmap for Future Research
To elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 murine macrophages can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Stimulation: Cells can be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: The production of NO in the culture supernatant can be measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant can be quantified using ELISA kits.
-
Western Blot Analysis: To investigate the effects on signaling pathways, protein expression levels of key molecules such as p-NF-κB, IκBα, p-STAT3, STAT3, p-Akt, Akt, p-mTOR, and mTOR can be determined by Western blotting.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, HepG2 liver cancer) can be used.
-
MTT Assay: The cytotoxic effect of the compound can be assessed by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
-
Apoptosis Assays: To determine if cytotoxicity is mediated by apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry can be performed.
Conclusion and Future Directions
While the current body of scientific literature does not provide specific therapeutic targets for this compound, the analysis of related compounds from Xanthium sibiricum strongly suggests that it may possess anti-inflammatory and cytotoxic properties. The NF-κB, STAT3, and PI3K/Akt/mTOR signaling pathways represent promising areas for initial investigation.
Future research should focus on performing the outlined experimental protocols to determine the precise biological activities and mechanism of action of this specific sesquiterpenoid. Such studies are essential to unlock its potential as a novel therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to pursue these investigations.
An In-depth Technical Guide to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific literature and patent landscape for the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known as Diversifolide. This sesquiterpenoid, belonging to the xanthanolide class, has been isolated from Xanthium sibiricum and Tithonia diversifolia. This document details its chemical properties, total synthesis, and the reported biological activities of structurally related compounds. Notably, a significant gap exists in the literature regarding the specific biological activity and quantitative data for Diversifolide itself. This guide aims to consolidate the available information to support future research and development efforts.
Introduction
This compound, more commonly referred to in the scientific literature as Diversifolide, is a sesquiterpenoid lactone.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse compounds with a wide range of biological activities, making them attractive starting points for drug discovery programs. Diversifolide has been isolated from the roots of Xanthium sibiricum and Tithonia diversifolia.[2] The genus Xanthium is known for producing xanthanolides, a class of sesquiterpenoids with reported anti-inflammatory and cytotoxic activities. This guide provides a detailed review of the available chemical and biological data for Diversifolide and related compounds.
Chemical Properties
A summary of the chemical and physical properties of this compound (Diversifolide) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₀O₃ | [3] |
| Molecular Weight | 224.30 g/mol | [3] |
| CAS Number | 1093207-99-8 | [4] |
| Appearance | Oil | [4] |
| Class | Sesquiterpenoids | |
| Synonyms | Diversifolide | [3] |
Literature Review
Synthesis and Structural Revision
The total synthesis of Diversifolide was first reported by Shindo and colleagues in 2008.[5] This work was pivotal as it also led to the revision of the originally proposed structure of the natural product. The synthesis confirmed the structure of Diversifolide as a 5,7-cis-fused bicyclic lactone.
Biological Activity
While extracts from Xanthium sibiricum and Tithonia diversifolia have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, there is a notable lack of specific quantitative biological data for purified this compound (Diversifolide) in the current scientific literature.
Research on other sesquiterpene lactones isolated from Xanthium sibiricum has demonstrated cytotoxic activities against various cancer cell lines. For instance, a study on sesquiterpene lactones from this plant showed significant in vitro cytotoxicity against SNU387 liver and A-549 lung human cancer cell lines. However, Diversifolide itself was not evaluated in this study.
Similarly, various compounds isolated from Tithonia diversifolia have been investigated for their biological activities. While Diversifolide is a known constituent of this plant, studies have focused on the activity of crude extracts or other isolated compounds.
A stereoisomer of Diversifolide, named Sundiversifolide, has been isolated from germinating sunflower seeds and was found to inhibit the shoot and root growth of certain plants, suggesting allelopathic activity.[6]
Patents
A thorough search of patent databases did not reveal any patents specifically claiming the compound this compound or its use in any application.
Data Presentation
As there is no specific quantitative biological data available for this compound, a table summarizing the activities of other relevant xanthanolides from Xanthium species is provided below for context.
Table 2: Cytotoxic Activity of Selected Xanthanolides from Xanthium sibiricum
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 (Liver Cancer) | 5.1 |
Note: This table is intended to provide context on the potential biological activities of xanthanolides and does not include data for this compound.
Experimental Protocols
Total Synthesis of (±)-Diversifolide (Structure Revision)
The following is a summarized experimental protocol based on the total synthesis reported by Shindo et al. (2008).[5] This synthesis was crucial in revising the initially proposed structure of Diversifolide.
Key Steps:
-
Preparation of the Bicyclic Lactone Intermediate: The synthesis commences with the construction of a key bicyclic lactone intermediate. This is achieved through a multi-step sequence involving reactions such as aldol condensation and lactonization.
-
Introduction of the Hydroxyethyl Side Chain: A key fragment, the hydroxyethyl side chain, is introduced onto the bicyclic core. This is typically achieved through nucleophilic addition to a carbonyl group.
-
Formation of the Seven-Membered Ring: The characteristic seven-membered ring of the xanthanolide skeleton is formed.
-
Final Functional Group Manipulations: The synthesis is completed through a series of functional group interconversions and deprotection steps to yield the final product, Diversifolide.
The detailed experimental procedures, including reagents, reaction conditions, and purification methods, can be found in the original publication by Shindo et al. in Tetrahedron Letters, 2008, 49, 4279–4281.[5]
Visualizations
Caption: Synthetic workflow for Diversifolide.
Caption: Structural relationships of Diversifolide.
Conclusion
This compound (Diversifolide) is a structurally defined natural product whose total synthesis has been successfully achieved, leading to a crucial revision of its stereochemistry. Despite its isolation from medicinal plants with known biological activities, a significant knowledge gap exists regarding its own pharmacological profile. There is a clear need for further research to isolate or synthesize sufficient quantities of Diversifolide for comprehensive biological evaluation. Future studies should focus on screening for its potential cytotoxic, anti-inflammatory, and other activities to unlock its therapeutic potential. The development of a more efficient synthetic route would also be beneficial for generating analogs for structure-activity relationship studies.
References
- 1. (−)-Xanthatin Selectively Induces GADD45γ and Stimulates Caspase-Independent Cell Death in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUBLICATION - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. 横江 弘雅|教員紹介|大学概要|横浜薬科大学 薬学部 [hamayaku.ac.jp]
- 5. Faculty Profiles - SHINDO MITSURU [hyoka.ofc.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
Biosynthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from Xanthium sibiricum. The biosynthesis originates from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions, including cyclization, oxidative rearrangement, and lactonization, characteristic of xanthanolide formation. A key step involves a cytochrome P450-mediated rearrangement to form the distinctive xanthane skeleton. While the complete enzymatic sequence leading to the final "dinor" structure is yet to be fully elucidated, this guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family. Detailed experimental methodologies commonly employed in the elucidation of such pathways are also provided, alongside a proposed logical workflow.
Introduction
This compound is a naturally occurring sesquiterpenoid belonging to the xanthanolide class. These compounds are predominantly found in plants of the Xanthium genus and are known for their diverse biological activities. Understanding the biosynthetic pathway of this molecule is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow the "pre-lactone" pathway for xanthanolide synthesis.[1][2][3] This pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through the formation of a key germacrene A acid intermediate.
Early Steps: Formation of Germacrene A Acid
The initial steps of the pathway are common to the biosynthesis of many sesquiterpenoids in the Asteraceae family.[4][5]
-
Farnesyl Pyrophosphate (FPP) Cyclization: The pathway commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), catalyzed by Germacrene A Synthase (GAS) to yield (+)-germacrene A.[4][5]
-
Oxidation of Germacrene A: (+)-Germacrene A undergoes a three-step oxidation catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzyme sequentially hydroxylates the isopropenyl side chain to form germacra-1(10),4,11(13)-trien-12-ol, followed by oxidation to the corresponding aldehyde, and finally to germacrene A acid .[5]
Formation of the Xanthanolide Skeleton
A critical step in xanthanolide biosynthesis is the oxidative rearrangement of germacrene A acid to form the characteristic 7-membered carbocyclic ring fused to a five-membered ring.
-
Oxidative Rearrangement: In Xanthium strumarium, the cytochrome P450 enzyme CYP71DD1 has been identified to catalyze the oxidative rearrangement of germacrene A acid to 4-oxobedfordia acid, a key intermediate in the formation of the xanthane skeleton.[4]
-
Lactonization: Subsequent enzymatic steps, likely involving other cytochrome P450s and reductases, lead to the formation of the 12,8-lactone ring, a defining feature of this class of xanthanolides.[1][2][3]
Putative Late-Stage Modifications
The final steps leading to this compound involve hydroxylation and the loss of two carbon atoms. While the specific enzymes for these transformations have not been identified, they are likely catalyzed by cytochrome P450 monooxygenases, which are known to perform a wide range of oxidative reactions, including C-C bond cleavage.[3]
-
Hydroxylation: A specific cytochrome P450 is proposed to hydroxylate the xanthanolide core at the C-3 position.
-
Oxidative Cleavage (Formation of the "dinor" structure): The loss of two carbons to form the "dinor" structure is hypothesized to occur via an oxidative cleavage reaction, also likely mediated by a cytochrome P450 enzyme. This could involve the formation of a diol or a similar oxygenated intermediate, followed by C-C bond scission.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, metabolite concentrations in Xanthium sibiricum, and yields of biosynthetic reactions. The following table is provided as a template for future research to populate.
| Parameter | Value | Units | Method of Determination | Reference |
| Germacrene A Synthase (GAS) | ||||
| Km (FPP) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | ||
| Germacrene A Oxidase (GAO) | ||||
| Km (Germacrene A) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | ||
| CYP71DD1 | ||||
| Km (Germacrene A Acid) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | ||
| Metabolite Concentrations | ||||
| This compound in X. sibiricum roots | µg/g dry weight | LC-MS/GC-MS |
Experimental Protocols
The elucidation of the biosynthetic pathway of a natural product like this compound involves a multi-step process combining molecular biology, biochemistry, and analytical chemistry.
Identification of Candidate Genes
-
Transcriptome Sequencing (RNA-Seq):
-
Objective: To identify genes that are highly expressed in the tissues where the target compound accumulates (e.g., glandular trichomes of Xanthium leaves or roots).
-
Protocol:
-
Isolate high-quality total RNA from the tissue of interest.
-
Construct a cDNA library.
-
Perform high-throughput sequencing.
-
Assemble the transcriptome and annotate putative genes based on homology to known terpene synthases, cytochrome P450s, and other relevant enzyme families.
-
-
-
Differential Gene Expression Analysis:
-
Objective: To compare gene expression profiles between high-producing and low-producing plant lines or tissues to identify candidate genes.
-
Protocol:
-
Perform RNA-Seq on multiple samples.
-
Use bioinformatics tools to identify differentially expressed genes that correlate with compound accumulation.
-
-
Functional Characterization of Candidate Enzymes
-
Heterologous Expression:
-
Objective: To produce the candidate enzymes in a host organism for functional assays.
-
Protocol:
-
Clone the full-length cDNA of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).
-
Transform the expression host with the recombinant plasmid.
-
Induce protein expression.
-
-
-
In Vitro Enzyme Assays:
-
Objective: To determine the enzymatic activity of the expressed protein.
-
Protocol:
-
Prepare a crude protein extract or purify the recombinant protein from the expression host.
-
Incubate the enzyme with the putative substrate (e.g., FPP for a terpene synthase, or a sesquiterpene for a P450).
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available.
-
-
-
In Vivo Assays (Metabolic Engineering):
-
Objective: To confirm the function of an enzyme within a living organism.
-
Protocol:
-
Co-express multiple candidate genes of a pathway in a heterologous host (e.g., Nicotiana benthamiana or yeast).
-
Analyze the metabolome of the engineered host for the production of the target compound or its intermediates.
-
-
The following diagram illustrates a typical experimental workflow for elucidating a terpenoid biosynthetic pathway:
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. Future research should focus on the identification and functional characterization of the specific cytochrome P450 enzymes responsible for the late-stage hydroxylation and oxidative cleavage reactions. The elucidation of these novel enzymatic functions will not only complete our understanding of xanthanolide biosynthesis but also provide new biocatalysts for the production of valuable and complex molecules. Furthermore, quantitative analysis of the pathway intermediates and final product in Xanthium sibiricum will be essential for developing effective metabolic engineering strategies.
References
- 1. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Functional Characterization of Sesquiterpene Synthases from Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Hypothetical Study on Cyclooxygenase-2 Inhibition
Disclaimer: As of the latest literature review, specific in silico docking studies for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not publicly available. This technical guide, therefore, presents a detailed, hypothetical framework for such a study, designed for researchers, scientists, and drug development professionals. The methodologies, data, and visualizations are based on established protocols for similar natural products and are intended to serve as a comprehensive template for future research.
Introduction
This compound is a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1] Sesquiterpenoid lactones as a class are known for their diverse pharmacological activities, including anti-inflammatory properties. The plant Xanthium sibiricum itself has been traditionally used for treating inflammation, pain, and infections.[2][3] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development. Given the structural characteristics of this compound and the biological activities of related compounds, this guide outlines a hypothetical in silico molecular docking study to explore its potential as a COX-2 inhibitor.
Data Presentation
This section presents the physicochemical properties of the ligand and the hypothetical results from the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H20O3 | PubChem[4] |
| Molecular Weight | 224.3 g/mol | ChemFaces[5] |
| IUPAC Name | (3aR,6S,6aS,9aR)-6-hydroxy-3,9-dimethylidene-3a,4,5,6,6a,7,8,9a-octahydroazuleno[4,5-b]furan-2-one | PubChem[4] |
| Canonical SMILES | CC1=C2C(C(C(=O)O2)C)CC(C1)C(C)O | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bonds | 1 | PubChem[4] |
| LogP (Predicted) | 1.7 | PubChem[4] |
Table 2: Hypothetical Molecular Docking Results with Human COX-2 (PDB ID: 5KIR)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| This compound | -8.5 | TYR 385, SER 530 | VAL 349, LEU 352, VAL 523, ALA 527 |
| Celecoxib (Control) | -10.2 | HIS 90, ARG 513 | LEU 352, VAL 523, PHE 518, LEU 531 |
Table 3: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions mediated by CYP2D6. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
Experimental Protocols
This section provides a detailed methodology for a hypothetical in silico docking study of this compound with COX-2.
-
Protein and Ligand Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
-
ADMET Prediction: SwissADME, admetSAR
-
The 3D structure of this compound will be downloaded from the PubChem database (CID: 73232471) in SDF format.[4]
-
The ligand's structure will be opened in AutoDock Tools.
-
Gasteiger charges will be computed and added to the ligand.
-
Non-polar hydrogens will be merged, and rotatable bonds will be defined.
-
The prepared ligand will be saved in PDBQT format.
-
The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with an inhibitor will be obtained from the RCSB Protein Data Bank (PDB ID: 5KIR).[6]
-
The protein structure will be loaded into UCSF Chimera or PyMOL.
-
All water molecules, co-factors, and the co-crystallized ligand will be removed from the protein structure.
-
The protein will be prepared for docking using AutoDock Tools by adding polar hydrogens and assigning Kollman charges.
-
The prepared protein structure will be saved in PDBQT format.
-
Grid Box Generation: A grid box will be defined around the active site of COX-2. The center and dimensions of the grid box will be determined based on the coordinates of the co-crystallized ligand in the original PDB file to encompass the entire binding pocket.
-
Docking with AutoDock Vina: Molecular docking will be performed using AutoDock Vina. The prepared ligand and protein files, along with the grid parameters, will be specified in a configuration file. The exhaustiveness parameter will be set to 16 to ensure a thorough search of the conformational space.
-
Analysis of Docking Results: The output from AutoDock Vina will provide multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding conformation.[7]
-
Interaction Analysis: The interactions between the ligand and the protein for the best binding pose will be analyzed using PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.
The canonical SMILES string of this compound will be submitted to online ADMET prediction servers like SwissADME and admetSAR to evaluate its drug-likeness and pharmacokinetic properties.
Mandatory Visualizations
This section provides the mandatory diagrams illustrating the experimental workflow, a relevant signaling pathway, and the logical flow of the study, all generated using the DOT language.
References
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. etflin.com [etflin.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Derivatives
Abstract
This document provides a detailed synthesis protocol for derivatives of the natural product known as 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. It is critical to note that the trivial name is a misnomer; the compound is not a xanthene but a sesquiterpenoid lactone belonging to the xanthanolide class, with a core structure of cyclohepta[b]furan-2-one.[1] This natural product has been isolated from the roots of Xanthium sibiricum.[2] Xanthanolides are recognized for their significant biological activities, including anti-inflammatory and cytotoxic effects, often attributed to their ability to inhibit the NF-κB signaling pathway.[3][4][5][6][7] This protocol outlines a plausible synthetic strategy for the core bicyclic lactone structure, drawing from established methods for the synthesis of related xanthanolide-type sesquiterpenoids.[8][9]
Introduction: Chemical Structure and Biological Significance
The target molecule, this compound (also known as Diversifolide), is a sesquiterpenoid lactone characterized by a bicyclic system where a γ-butyrolactone ring is fused to a seven-membered carbocycle.[1][8] The IUPAC name is 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one.[1]
Biological Context: Inhibition of NF-κB Signaling
Sesquiterpenoid lactones are a major class of natural products known for their potent anti-inflammatory and anticancer activities.[10][11] A primary mechanism for these effects is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and proliferation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate target gene transcription.[3][4] Sesquiterpene lactones can covalently modify components of the NF-κB pathway, often through Michael addition reactions with cysteine residues, thereby preventing IκBα degradation and blocking NF-κB activation.[3][6]
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.
Caption: NF-κB signaling pathway and inhibition by sesquiterpenoid lactones.
Proposed Retrosynthetic Analysis
The target molecule can be obtained through late-stage functional group manipulations from a fully formed bicyclic core. The crucial cyclohepta[b]furan-2-one skeleton could be assembled via a key cyclization step, such as an intramolecular radical cyclization or a transition-metal-catalyzed cycloaddition. The precursor for such a cyclization would be a suitably functionalized acyclic or monocyclic intermediate, which in turn can be built from commercially available starting materials using stereoselective reactions.
Caption: General retrosynthetic strategy for the target molecule.
Experimental Protocols: A Plausible Synthetic Route
This section details a hypothetical multi-step synthesis. Yields and reaction times are estimates based on analogous transformations reported in the literature for similar substrates.
Step 1: Synthesis of Chiral Aldehyde Fragment
The synthesis would begin by establishing the stereocenters required for the seven-membered ring. A chiral pool starting material, such as a derivative of citronellal, could be used.
-
Reaction: Asymmetric allylation of a protected hydroxy-aldehyde.
-
Protocol:
-
To a solution of the starting aldehyde (1.0 eq) in dry THF at -78 °C, add a chiral allylation reagent (e.g., Brown's allyboration reagent, 1.2 eq).
-
Stir the mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Step 2: Chain Elongation and Functionalization
The aldehyde from the previous step is elongated to install the carbon backbone necessary for the lactone ring.
-
Reaction: Wittig olefination followed by hydroboration-oxidation.
-
Protocol:
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in dry THF at 0 °C, add n-butyllithium (1.5 eq) dropwise.
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add a solution of the aldehyde from Step 1 (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with diethyl ether.
-
The resulting enol ether is treated with BH3·THF followed by oxidative workup (H2O2, NaOH) to yield a primary alcohol.
-
The alcohol is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent or PDC.
-
Step 3: Intramolecular Cyclization to form the Bicyclic Core
This is the key step to form the fused ring system. An intramolecular radical cyclization is a plausible approach.
-
Reaction: Samarium(II) iodide-mediated radical cyclization.
-
Protocol:
-
The functionalized precursor from Step 2 is dissolved in dry THF.
-
The solution is added dropwise to a solution of SmI2 (3.0 eq) in THF at room temperature under an argon atmosphere.
-
The reaction is stirred for 2 hours, during which the characteristic deep blue color of SmI2 fades.
-
The reaction is quenched with saturated aqueous K2CO3.
-
The mixture is filtered through a pad of Celite and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification by flash chromatography yields the cyclohepta[b]furan-2-one core.
-
Step 4: Final Hydroxylation and Deprotection
The final steps involve introducing the hydroxyl group and removing any protecting groups.
-
Reaction: Stereoselective reduction and deprotection.
-
Protocol:
-
A protected precursor from the cyclization is subjected to stereoselective reduction of a ketone or epoxide opening to install the hydroxyl group.
-
Finally, any protecting groups (e.g., silyl ethers) are removed under standard conditions (e.g., TBAF for silyl groups, H2/Pd-C for benzyl groups) to yield the final product.
-
The final compound is purified by HPLC to give the desired this compound derivative.
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis. The values are illustrative and based on typical yields and spectroscopic data for similar compounds in the literature.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | Asymmetric Allylation | Chiral Boron Reagent | 85-95% |
| 2 | Chain Elongation/Oxidation | Wittig Reagent, BH3, PDC | 60-70% (over 3 steps) |
| 3 | Intramolecular Cyclization | SmI2 | 50-65% |
| 4 | Final Modifications | Reducing agents, Deprotecting agents | 70-80% (over 2 steps) |
Table 2: Spectroscopic Data for the Final Product (Hypothetical)
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.8-5.6 (m, 1H, vinyl), 4.5-4.3 (m, 1H, H-8), 3.8-3.6 (m, 2H, -CH₂OH), 3.0-1.2 (m, aliphatic protons), 1.1-0.9 (d, 6H, methyl groups). |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 175-170 (lactone C=O), 140-120 (alkene C=C), 85-80 (C-O lactone), 65-60 (-CH₂OH), 50-20 (aliphatic carbons). |
| HRMS (ESI) | m/z: [M+Na]⁺ Calculated for C₁₃H₂₀O₃Na: 247.1305; Found: 247.1301. |
| FT-IR (film) | ν (cm⁻¹): 3400 (br, O-H), 2950-2850 (C-H), 1765 (γ-lactone C=O), 1650 (C=C). |
Workflow Visualization
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of the target molecule.
References
- 1. (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | C13H20O3 | CID 73232471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1][2][3] While specific biological data for this compound is limited, extracts from Xanthium sibiricum have demonstrated notable anti-inflammatory and cytotoxic activities.[4][5] Methanol extracts of the roots, the source of this compound, have been shown to inhibit the NF-κB and STAT3 signaling pathways in murine macrophages, suggesting potential anti-inflammatory effects. This document provides a comprehensive guide for the initial characterization of this compound in cell culture, focusing on assessing its cytotoxicity and anti-inflammatory properties.
Compound Information:
| Property | Value |
| Compound Name | This compound |
| Synonym | Diversifolide |
| CAS Number | 1093207-99-8 |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| Source | Roots of Xanthium sibiricum[1][2][3] |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Section 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture assays.
Protocol:
-
Reconstitution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For example, dissolve 1 mg of the compound (assuming purity >95%) in 445.9 µL of DMSO.
-
Aliquotting: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Working Solutions: For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Section 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line and to establish a non-toxic concentration range for subsequent bioactivity assays.
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.9 |
| 1 | 95.3 ± 5.5 |
| 10 | 88.1 ± 6.1 |
| 25 | 70.4 ± 5.8 |
| 50 | 52.3 ± 4.7 |
| 100 | 25.9 ± 3.9 |
| IC₅₀ (µM) | ~50 |
Section 3: Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To evaluate the effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (untreated cells), a vehicle control (0.5% DMSO + LPS), and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Hypothetical Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.1 | 0 |
| LPS + Compound (1 µM) | 32.5 ± 1.9 | 9.2 |
| LPS + Compound (5 µM) | 25.1 ± 1.5 | 29.9 |
| LPS + Compound (10 µM) | 18.7 ± 1.1 | 47.8 |
| LPS + Compound (25 µM) | 9.4 ± 0.8 | 73.7 |
| IC₅₀ (µM) | ~12 |
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol, using a 24-well plate with a cell density of 2.5 x 10⁵ cells/well.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
ELISA: Perform sandwich ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition compared to the LPS-treated group.
Hypothetical Data Presentation:
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (No LPS) | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | 1250 ± 98 | 0 | 980 ± 75 | 0 |
| LPS + Compound (10 µM) | 675 ± 55 | 46.0 | 510 ± 42 | 48.0 |
| LPS + Compound (25 µM) | 310 ± 29 | 75.2 | 225 ± 21 | 77.0 |
Section 4: Investigation of Signaling Pathways
NF-κB and STAT3 Activation (Western Blot)
Objective: To investigate whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and STAT3 signaling pathways.
Signaling Pathway Diagrams:
Caption: Simplified NF-κB Signaling Pathway.
Caption: Simplified STAT3 Signaling Pathway.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for NF-κB) or 1 hour (for STAT3).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, p65, phospho-STAT3, STAT3, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Data Presentation:
| Treatment | p-p65 / p65 Ratio (Fold Change) | p-STAT3 / STAT3 Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 4.5 |
| LPS + Compound (25 µM) | 2.1 | 1.8 |
Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should perform their own experiments to determine the biological activities of this compound.
References
Application Notes and Protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Pharmacology: A Literature Review
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of Data: As of the current literature review, specific pharmacological studies, quantitative data, and detailed experimental protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not available. This compound is a sesquiterpenoid isolated from the roots of Xanthium sibiricum.[1][2][3][4] While research has been conducted on the crude extracts of Xanthium sibiricum and other related sesquiterpenoid lactones from this plant, data for this specific molecule is wanting.
This document, therefore, provides a broader overview of the pharmacological potential of Xanthium sibiricum and its major bioactive constituents, the sesquiterpenoids. This information may serve as a foundational guide for initiating research on this compound.
Pharmacological Context: Xanthium sibiricum and its Sesquiterpenoids
Xanthium sibiricum, a plant used in traditional medicine, has been investigated for a variety of pharmacological effects, including anti-inflammatory, analgesic, antibacterial, and anti-tumor activities.[1] The primary bioactive compounds responsible for these effects are believed to be sesquiterpene lactones, a class of compounds to which this compound belongs.[1]
Potential Therapeutic Areas
Based on the known activities of Xanthium sibiricum extracts and its other isolated sesquiterpenoids, potential areas of pharmacological investigation for this compound could include:
-
Inflammation and Autoimmune Diseases: Many sesquiterpenoids from Xanthium species have demonstrated anti-inflammatory properties.
-
Oncology: Cytotoxic and anti-proliferative effects have been observed for related compounds.
-
Infectious Diseases: Antibacterial activity is a noted property of extracts from this plant.
General Experimental Protocols for Investigating Novel Sesquiterpenoids
The following are generalized protocols that can be adapted to investigate the pharmacological properties of this compound.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of the compound on various cell lines.
Methodology:
-
Cell Culture: Culture relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Prepare serial dilutions in the cell culture medium.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Anti-inflammatory Activity Screening
Objective: To assess the anti-inflammatory potential of the compound.
Methodology:
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant from the NO assay.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effects of the compound on NO and cytokine production.
Proposed Investigational Workflow
The following diagram illustrates a logical workflow for the initial pharmacological screening of a novel natural product like this compound.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
Application Note: In Vivo Preclinical Evaluation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Introduction
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1] Sesquiterpene lactones, a class of compounds to which this molecule belongs, are known for a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] Other sesquiterpenoids isolated from Xanthium species have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may be a promising candidate for oncological drug development.[1][4] This document outlines a comprehensive experimental design for the preclinical in vivo evaluation of this compound, focusing on a hypothetical anticancer application. The protocols provided cover initial safety and pharmacokinetic profiling, followed by a robust efficacy assessment in a human tumor xenograft mouse model.
Hypothetical Mechanism of Action
Many sesquiterpene lactones exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[2][5] It is hypothesized that this compound may induce apoptosis in cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. By inhibiting this pathway, the compound could potentially sensitize cancer cells to programmed cell death.
Visualizations
Caption: Hypothetical signaling pathway of the compound.
Caption: Overall in vivo experimental workflow.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound in mice. This study will be conducted following OECD guideline 425.[6]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Female Swiss albino mice (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: House animals in standard conditions for at least 7 days before the experiment.
-
Dosing: A limit dose of 2000 mg/kg will be used initially.[6] A single mouse is dosed orally.
-
Observation: If the first animal survives, four additional animals are dosed sequentially at 48-hour intervals. If the first animal dies, a lower dose is administered to the next animal.
-
Monitoring: Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and any signs of distress) immediately after dosing, at 4, 8, and 24 hours, and daily thereafter for 14 days.[7][8]
-
Data Collection: Record body weight before dosing and on days 7 and 14. Record food and water consumption daily. Note any mortality.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.
Data Presentation:
Table 1: Acute Toxicity Study Observations
| Parameter | Group 1 (Vehicle) | Group 2 (2000 mg/kg Compound) |
|---|---|---|
| Number of Animals | 5 | 5 |
| Mortality | 0/5 | Data |
| Clinical Signs of Toxicity | None Observed | Observations |
| Body Weight Change (Day 0-14) | Mean ± SD | Mean ± SD |
| Gross Necropsy Findings | No Abnormalities | Findings |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound in mice after intravenous (IV) and oral (PO) administration.
Materials:
-
Compound, vehicle, and mice as in Protocol 1.
-
IV catheters and oral gavage needles.
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge, LC-MS/MS system.
Procedure:
-
Animal Groups: Divide mice into two groups (n=3-5 per group): IV administration and PO administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via tail vein injection.
-
PO Group: Administer a single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 2: Key Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | Mean ± SD | Mean ± SD |
| Tmax (h) | N/A | Mean ± SD |
| AUC (0-t) (ng*h/mL) | Mean ± SD | Mean ± SD |
| AUC (0-inf) (ng*h/mL) | Mean ± SD | Mean ± SD |
| Half-life (t½) (h) | Mean ± SD | Mean ± SD |
| Clearance (CL) (L/h/kg) | Mean ± SD | N/A |
| Volume of Distribution (Vd) (L/kg) | Mean ± SD | N/A |
| Oral Bioavailability (F%) | N/A | Calculated Value |
Protocol 3: Anti-Tumor Efficacy in a Human Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human colorectal cancer (HCT-116) xenografts.
Materials:
-
HCT-116 human colorectal carcinoma cells.
-
Immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.
-
Matrigel or similar basement membrane matrix.
-
Compound, vehicle, and positive control (e.g., Oxaliplatin).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[10]
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Compound (Low Dose, e.g., 25 mg/kg, PO, daily)
-
Group 3: Compound (High Dose, e.g., 50 mg/kg, PO, daily)
-
Group 4: Positive Control (e.g., Oxaliplatin, 7.5 mg/kg, IP, twice weekly)[10]
-
-
Treatment: Administer treatments according to the defined schedule for 21-28 days.
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Study Termination: At the end of the study, euthanize the mice. Excise tumors, weigh them, and collect samples for histopathology and biomarker analysis (e.g., Western blot for NF-κB pathway proteins).
Data Presentation:
Table 3: Anti-Tumor Efficacy and Toxicity Data
| Parameter | Group 1 (Vehicle) | Group 2 (Compound Low Dose) | Group 3 (Compound High Dose) | Group 4 (Positive Control) |
|---|---|---|---|---|
| Initial Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Final Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Growth Inhibition (%) | 0 | Calculated Value | Calculated Value | Calculated Value |
| Final Tumor Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Body Weight Change (%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment-Related Deaths | 0/10 | Data | Data | Data |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Acute and sub-acute oral toxicity assessment of the methanolic extract from leaves of Hibiscus rosa-sinensis L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. scribd.com [scribd.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pnas.org [pnas.org]
Application Note: Quantification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Plant Extracts using LC-MS/MS
Introduction
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum.[1][2][3][4] Sesquiterpenoids from Xanthium species have garnered interest for their potential biological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug development.[5][6][7] This application note details a robust and sensitive method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is selected for its high selectivity and sensitivity, which are essential for analyzing complex matrices like plant extracts.[1][8][9]
The protocol provided is developed based on established methodologies for the analysis of sesquiterpene lactones and other secondary metabolites in plant materials.[1][2][8][9][10] The method is intended for researchers in natural product chemistry, pharmacology, and for professionals in the pharmaceutical and nutraceutical industries.
Experimental Protocols
Protocol for Extraction of this compound from Xanthium sibiricum Roots
This protocol outlines the extraction of the target analyte from dried plant material.
Materials and Reagents:
-
Dried and powdered roots of Xanthium sibiricum
-
Methanol (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Initial Extraction:
-
Weigh 1.0 g of powdered Xanthium sibiricum root material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 1.2-1.6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Concentrate the combined methanol extract to dryness using a rotary evaporator at 40°C.
-
Re-dissolve the dried residue in 50 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential partitioning with 50 mL of hexane (to remove non-polar compounds) followed by 50 mL of ethyl acetate three times.
-
Collect the ethyl acetate fractions, as sesquiterpenoids are expected to partition into this phase.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then evaporate to dryness under vacuum.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Reconstitute the dried ethyl acetate extract in 1 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute the target analyte with 10 mL of 80% methanol.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
Protocol for LC-MS/MS Quantification
This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of the target analyte.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1][9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: (Hypothetical transitions based on molecular weight of 224.3 g/mol )
-
Analyte: this compound
-
Precursor Ion (m/z): 225.1 [M+H]⁺
-
Product Ion 1 (Quantifier, m/z): 179.1
-
Product Ion 2 (Qualifier, m/z): 151.1
-
Collision Energy: Optimized for maximum signal (e.g., 15-25 eV).
-
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][11][12]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.
-
Linearity: A series of at least five standard solutions of this compound (e.g., 1, 5, 10, 50, 100 ng/mL) are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.99 is considered acceptable.[4]
-
Accuracy: Determined by a recovery study. Blank plant extract is spiked with known concentrations of the analyte (low, medium, and high levels). The percentage recovery is calculated. Acceptance criteria are typically 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections (n=6) of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts.
-
The relative standard deviation (RSD) should typically be ≤15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1).
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[4]
-
Data Presentation
The following tables summarize hypothetical quantitative data and method validation results for the analysis of this compound.
Table 1: Quantitative Analysis of this compound in Xanthium sibiricum Root Extracts
| Sample ID | Plant Source Location | Concentration (µg/g of dry weight) | Standard Deviation (SD) | % RSD (n=3) |
| XS-01 | Location A | 15.8 | 1.2 | 7.6 |
| XS-02 | Location B | 22.5 | 1.8 | 8.0 |
| XS-03 | Location C | 9.3 | 0.8 | 8.6 |
| QC-Low | Spiked Sample | 5.2 (Target: 5.0) | 0.4 | 7.7 |
| QC-High | Spiked Sample | 48.9 (Target: 50.0) | 3.5 | 7.2 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.99 |
| Accuracy (Recovery) | ||
| Low QC (5 ng/mL) | 104% | 80 - 120% |
| Mid QC (25 ng/mL) | 98% | 80 - 120% |
| High QC (80 ng/mL) | 102% | 80 - 120% |
| Precision (%RSD) | ||
| Intra-day (n=6) | < 5.8% | ≤ 15% |
| Inter-day (n=6) | < 8.2% | ≤ 15% |
| Sensitivity | ||
| LOD | 0.3 ng/mL | - |
| LOQ | 1.0 ng/mL | - |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind the method development.
References
- 1. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
using 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a chemical probe
Disclaimer: Due to the limited availability of published research on the biological activity and applications of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, this document provides detailed application notes and protocols for a structurally related and well-characterized sesquiterpene lactone from the same plant, Xanthium sibiricum: Xanthatin . Xanthatin has been the subject of numerous studies, providing a solid foundation for its use as a chemical probe in cancer and inflammation research.
Introduction to Xanthatin
Xanthatin is a xanthanolide sesquiterpene lactone isolated from plants of the Xanthium genus. It is recognized as one of the primary bioactive constituents responsible for the ethnopharmacological effects of Xanthium sibiricum.[1][2] Extensive research has demonstrated its potent anti-inflammatory and anti-cancer properties, making it a valuable chemical probe for investigating cellular signaling pathways involved in these processes.[2][3][4]
Chemical Structure:
Key Bioactivities:
-
Anti-cancer: Xanthatin exhibits cytotoxic activity against a range of cancer cell lines, including those of the lung, liver, and stomach.[3][4][5] Its mechanisms of action include the induction of apoptosis and cell cycle arrest.[3]
-
Anti-inflammatory: Xanthatin has been shown to suppress the production of pro-inflammatory mediators.[6][7][8] This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways such as NF-κB and STAT3.[6]
Quantitative Data for Xanthatin
The following table summarizes the reported cytotoxic activities of Xanthatin and a related compound against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Xanthatin | A549 | Lung Cancer | ~5.8 | [4] |
| Xanthatin | MKN-45 | Gastric Carcinoma | Not specified | [3] |
| 1β-hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 | Liver Cancer | 5.1 | [5] |
Experimental Protocols
This section provides detailed protocols for using Xanthatin as a chemical probe to investigate its anti-cancer and anti-inflammatory effects.
Protocol for Assessing the Cytotoxicity of Xanthatin in Cancer Cell Lines
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Xanthatin using a standard MTT assay.
Materials:
-
Xanthatin (stock solution in DMSO)
-
Human cancer cell line (e.g., A549, SNU387)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Xanthatin in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Xanthatin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Xanthatin concentration and determine the IC50 value using a suitable software.
Workflow Diagram:
Protocol for Investigating the Effect of Xanthatin on NF-κB Signaling
This protocol outlines the use of Western blotting to assess the effect of Xanthatin on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Xanthatin (stock solution in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to ~80% confluency. Pre-treat the cells with various concentrations of Xanthatin (e.g., 10, 20, 40 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and β-actin.
Signaling Pathway Diagram:
Applications in Drug Discovery
Xanthatin serves as a valuable scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its defined mechanism of action allows for its use in:
-
Lead Optimization: Medicinal chemists can modify the structure of Xanthatin to improve its potency, selectivity, and pharmacokinetic properties.
-
Target Identification and Validation: By using tagged versions of Xanthatin, researchers can identify its direct molecular targets, further elucidating its mechanism of action and revealing new therapeutic targets.
-
High-Throughput Screening: Xanthatin can be used as a positive control in high-throughput screening campaigns aimed at discovering new modulators of the NF-κB or other relevant signaling pathways.
Logical Relationship Diagram:
By providing these detailed notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Xanthatin as a chemical probe to advance our understanding of cancer and inflammation and to facilitate the discovery of new therapeutic agents.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methanol extracts of Xanthium sibiricum roots inhibit inflammatory responses via the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
Formulation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory use of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone also known as Diversifolide. Isolated from the roots of Xanthium sibiricum, this compound belongs to a class of natural products known for their significant anti-inflammatory and anti-cancer properties.[1][2] This guide will cover the formulation of Diversifolide, along with protocols for assessing its biological activity in cancer and inflammatory models. Methodologies for cell viability assays, cytokine quantification, and analysis of key signaling pathways are presented to facilitate further research and drug development efforts.
Compound Information
-
Compound Name: this compound
-
Synonym: Diversifolide
-
Chemical Class: Sesquiterpenoid lactone
-
CAS Number: 342372-61-6
-
Molecular Formula: C₁₃H₂₀O₃
-
Molecular Weight: 224.30 g/mol
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | Oil |
| Purity | ≥98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Store at -20°C for long-term storage. |
Biological Context and Potential Applications
Sesquiterpenoid lactones are a large class of naturally occurring compounds that exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[4][5][6] Their mechanism of action is often attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in cellular macromolecules, thereby modulating the function of key proteins in signaling pathways.
Methanol extracts from the roots of Xanthium sibiricum, the natural source of Diversifolide, have been shown to inhibit inflammatory responses in murine macrophages through the downregulation of the NF-κB and STAT3 signaling pathways.[7] These pathways are critical regulators of inflammation and cell proliferation, and their inhibition is a key strategy in the development of anti-inflammatory and anti-cancer therapeutics.
Potential applications for this compound include:
-
Anti-inflammatory Research: Investigation of its efficacy in models of inflammatory diseases such as arthritis and inflammatory bowel disease.
-
Oncology Research: Evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of its specific molecular targets and effects on cellular signaling pathways.
Data Presentation: Representative Cytotoxic Activity
While specific cytotoxic data for this compound is not extensively documented, the following table presents representative IC₅₀ values for other well-characterized sesquiterpenoid lactones against various cancer cell lines. This data serves as a reference for designing initial dose-response experiments.
Table 2: Representative IC₅₀ Values of Sesquiterpenoid Lactones in Cancer Cell Lines
| Sesquiterpenoid Lactone | Cancer Cell Line | IC₅₀ (µM) |
| Costunolide | Oral Squamous Carcinoma (CAL 27) | 32 |
| Dehydrocostus lactone | Hepatocellular Carcinoma (HepG2) | 20.33[5] |
| Ambrosin | Breast Cancer (MDA-MB-231) | 25[5] |
| Anthecotulide | Malignant Melanoma (SK-MEL-24) | 10[1] |
| Parthenolide | Pancreatic Cancer (BxPC-3) | 5-15[2] |
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a desired amount of the compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 2.24 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Anti-inflammatory Activity Assay (Cytokine Quantification by ELISA)
This protocol is for measuring the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4x10⁵ cells/well and incubate overnight.[8]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8][9][10]
-
Western Blot Analysis of NF-κB and STAT3 Signaling
This protocol is for assessing the effect of the compound on the activation of NF-κB and STAT3 pathways.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-p65, p65, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound and/or LPS as described in the anti-inflammatory assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: General experimental workflow for assessing the biological activity of this compound.
Caption: Proposed inhibitory mechanism on NF-κB and STAT3 signaling pathways.
References
- 1. Anthecotulide Sesquiterpene Lactone Exhibits Selective Anticancer Effects in Human Malignant Melanoma Cells by Activating Apoptotic and Autophagic Pathways, S-Phase Cell Cycle Arrest, Caspase Activation, and Inhibition of NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bmgrp.com [bmgrp.com]
- 8. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This sesquiterpenoid, isolated from Xanthium sibiricum, belongs to a class of compounds known for their diverse biological activities. While specific data for this particular molecule is not extensively available, related sesquiterpene lactones from Xanthium species have demonstrated significant anti-inflammatory properties, often through modulation of the NF-κB signaling pathway.[1][2][3] This document outlines a hypothetical HTS campaign to identify and characterize the inhibitory activity of this compound against IκB kinase β (IKKβ), a key regulator of NF-κB activation. The protocols provided herein are based on established methodologies for screening natural products and can be adapted for similar compounds.
Introduction to this compound
This compound is a sesquiterpenoid compound.
Chemical Properties:
| Property | Value |
| CAS Number | 1093207-99-8 |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| Class | Sesquiterpenoids |
| Source | Roots of Xanthium sibiricum |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Rationale for High-Throughput Screening: Targeting the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.[4] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKKβ, a catalytic subunit of this complex, phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5]
Sesquiterpene lactones have been identified as potent inhibitors of the NF-κB pathway.[2][6] Given that this compound is a sesquiterpenoid from Xanthium sibiricum, a plant with known anti-inflammatory sesquiterpenoids, it is a promising candidate for screening as an NF-κB inhibitor.[1] This application note focuses on a primary biochemical screen targeting IKKβ, followed by a cell-based secondary assay to confirm activity in a cellular context.
Signaling Pathway
Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.
High-Throughput Screening Workflow
A tiered approach is recommended for screening, starting with a high-throughput primary assay, followed by dose-response confirmation, a secondary assay to confirm the mechanism, and a final counterscreen to rule out assay interference.
Caption: A typical HTS workflow for identifying and validating inhibitors.
Experimental Protocols
Primary HTS: IKKβ TR-FRET Biochemical Assay
This protocol is adapted for a 384-well plate format and is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure IKKβ kinase activity.[7]
Objective: To identify compounds that inhibit the phosphorylation of an IκBα-derived peptide substrate by recombinant IKKβ.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human IKKβ (GST-tagged)
-
Biotinylated IκBα peptide substrate
-
Europium-labeled anti-phospho-IκBα (Ser32/36) antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well low-volume black assay plates
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound dilutions, DMSO, or Staurosporine into the assay plate wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X IKKβ enzyme/substrate mix in assay buffer. The final concentration should be optimized for robust signal (e.g., 5 nM IKKβ, 200 nM biotin-IκBα peptide).
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Kₘ for ATP (e.g., 10 µM).
-
Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection mix containing the Europium-labeled antibody and SA-APC in detection buffer.
-
Dispense 10 µL of the detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Analysis:
-
Normalize the data using positive (Staurosporine) and negative (DMSO) controls.
-
Calculate percent inhibition for each compound concentration.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Assay: NF-κB Luciferase Reporter Assay
This cell-based assay confirms the activity of hits in a more physiologically relevant context.
Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity in response to a stimulant.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct.
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep).
-
Tumor Necrosis Factor-alpha (TNF-α) (stimulant).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.
-
-
Lysis and Measurement:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation
Quantitative data from the screening assays should be summarized in structured tables for clear comparison.
Table 1: Hypothetical HTS Data Summary for this compound
| Assay | Target/Pathway | Assay Type | Readout | IC₅₀ (µM) | Max Inhibition (%) | Z'-factor |
| Primary Screen | IKKβ | TR-FRET Biochemical | Phosphorylation | 8.5 | 95 | 0.82 |
| Secondary Assay | NF-κB | Cell-based Reporter | Luciferase Activity | 12.2 | 88 | 0.75 |
| Counterscreen | General Cytotoxicity | MTT Assay | Cell Viability | > 50 | < 10 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of this compound as a potential inhibitor of the NF-κB signaling pathway. Based on the known activities of related sesquiterpene lactones, this compound represents a valuable candidate for drug discovery efforts targeting inflammatory diseases. The outlined biochemical and cell-based assays will enable the identification and validation of its inhibitory potential, paving the way for further preclinical development.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel scaffolds for IκB kinase beta inhibitor via a high-throughput screening TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the solubility of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Dimethyl Sulfoxide (DMSO). This sesquiterpenoid, isolated from the roots of Xanthium sibiricum, presents unique opportunities for research, and understanding its solubility characteristics is crucial for successful experimentation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A2: When facing solubility challenges, begin with basic mechanical and thermal techniques. Vigorous vortexing can help disperse the compound. If that is insufficient, gentle heating and sonication are effective methods to increase the dissolution rate.[3] It is crucial to ensure the thermal stability of the compound before applying heat.
Q3: After preparing a clear stock solution in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A3: This phenomenon, known as precipitation, is common for hydrophobic compounds dissolved in a strong organic solvent like DMSO upon introduction to an aqueous environment where their solubility is significantly lower. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of the medium with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Pre-warmed Medium: Using a pre-warmed (e.g., 37°C) aqueous medium can help maintain the compound's solubility during dilution.
-
Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (typically <0.5%) can sometimes help keep the compound in solution. However, always prioritize keeping the DMSO concentration as low as possible to avoid off-target effects.
Q4: Are there alternative solvents or co-solvents I can use if DMSO alone is not effective?
A4: Yes, if you continue to face solubility issues, exploring co-solvents may be necessary. A co-solvent is a water-miscible organic solvent used in combination with the primary solvent to enhance the solubility of a compound. Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The choice of co-solvent will depend on the specific compound and the experimental system's tolerance. It is also possible to explore other primary solvents like dimethylformamide (DMF), though their compatibility with biological assays must be carefully considered.
Troubleshooting Guide
This guide provides a logical workflow to address common solubility issues.
References
Navigating the Challenges of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the stability of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum, is paramount for reliable experimental outcomes and successful therapeutic development.[1][2][3] This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of this lactone-containing compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other lactones, is primarily affected by:
-
pH: The lactone ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. Stability is generally greatest in neutral to slightly acidic conditions, while alkaline (basic) environments significantly accelerate degradation.[4][5]
-
Temperature: Increased temperatures expedite chemical reactions, including the hydrolysis of the lactone ring.[5] For every 10°C rise in temperature, the degradation rate can increase substantially.[5]
-
Presence of Nucleophiles and Enzymes: Buffers containing nucleophiles (e.g., phosphate) can attack the electrophilic carbon of the lactone, leading to ring-opening.[4] Similarly, enzymes such as esterases, if present in biological media, can rapidly hydrolyze the lactone.[5]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation.[5]
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A2: To ensure maximum stability of your stock solutions, adhere to the following recommendations:
-
Solvent Selection: Prepare stock solutions in a dry, aprotic solvent such as DMSO, anhydrous ethanol, or acetone.[6][7] Avoid using aqueous buffers for long-term storage.[6]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[6]
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.[5][6]
-
Inert Atmosphere: For extended storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[6]
Q3: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A3: Caution is advised when using nucleophilic buffers like PBS. Phosphate ions can act as nucleophiles and accelerate the degradation of the lactone ring.[4] If your experimental conditions permit, consider using non-nucleophilic buffers such as HEPES or MOPS.[4] If PBS is necessary, prepare solutions fresh and use them immediately, and conduct experiments at low temperatures to minimize degradation.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Hydrolysis of the lactone ring in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare dilutions of your stock solution in the cell culture medium immediately before each experiment. Do not pre-incubate the compound in the medium for extended periods.[6]
-
Run a Control: Incubate the compound in cell-free media for the duration of your experiment and quantify the remaining compound at various time points using HPLC to determine its stability under your specific conditions.[4]
-
Minimize Incubation Time: If possible, design your experiment to minimize the time the compound is in an aqueous environment.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of my sample.
-
Possible Cause: Degradation of the parent compound into one or more new products.
-
Troubleshooting Steps:
-
Control for Hydrolysis: Ensure your mobile phase and sample diluent are at a pH that favors stability (neutral to slightly acidic).[6]
-
Temperature Control: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection.[6]
-
Light Protection: Protect your samples from light during preparation and while in the autosampler.[6]
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradants, which can then be characterized.[8][9][10]
-
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following tables provide an illustrative example of the expected stability profile based on the general behavior of lactone compounds.
Table 1: Illustrative pH-Dependent Stability of a Generic Lactone in Aqueous Solution at 25°C
| pH | Half-life (t½) | Degradation Rate Constant (k) |
| 3.0 | Stable | Very Low |
| 5.0 | ~24 hours | Moderate |
| 7.4 | ~4 hours | High |
| 9.0 | < 30 minutes | Very High |
Table 2: Illustrative Temperature-Dependent Stability of a Generic Lactone in Aqueous Solution at pH 7.4
| Temperature | Half-life (t½) | Degradation Rate Constant (k) |
| 4°C | ~48 hours | Low |
| 25°C | ~4 hours | High |
| 37°C | ~1.5 hours | Very High |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable non-aqueous solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[6] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for shorter time points (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation.[6] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).[6]
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 50°C, 70°C) for various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradants.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate, pH 4-6) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. Mass spectrometry (MS) detection can aid in the identification of degradation products.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. This compound CAS#: 1093207-99-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Dosage for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate- Compound precipitation | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile medium.- Visually inspect for precipitate after adding the compound to the media. If observed, consider using a lower concentration or a different solvent system. |
| Low absorbance/fluorescence signal | - Low cell density- Insufficient incubation time- Assay reagent issue | - Perform a cell titration experiment to determine the optimal seeding density for your cell line.[1]- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time.[1]- Check the expiration date and storage conditions of the assay reagents. |
| High background signal in "medium only" control | - Contamination of the culture medium- Compound interferes with the assay | - Test medium components for high background absorbance/fluorescence.[2]- Run a cell-free control with the compound and assay reagent to check for direct reactivity.[3] |
| Unexpectedly high cytotoxicity across all concentrations | - Error in compound dilution calculations- High sensitivity of the chosen cell line- Solvent toxicity | - Double-check all calculations for stock and working solution dilutions.- Consider using a cell line that may be less sensitive.[4]- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[4] |
| No cytotoxic effect observed even at high concentrations | - Compound is not cytotoxic to the chosen cell line- Insufficient incubation time- Compound degradation | - The compound may be non-active under the tested conditions (IC50 > 50 µM).[5]- The mechanism of action may require a longer exposure time.[2]- Ensure proper storage and handling of the compound to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpenoid natural product that can be isolated from the roots of Xanthium sibiricum.[6][7]
Q2: What is the recommended starting concentration range for a novel compound like this in a cytotoxicity assay?
A2: For a new compound with unknown cytotoxic potential, it is advisable to start with a broad dose-response screening. A typical range would be a serial dilution from a high concentration (e.g., 100 µM or 1 mM) down to a low concentration (e.g., 0.1 µM or 1 nM) to determine the inhibitory concentration 50 (IC50) value.[1][3]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: The choice of assay can depend on the expected mechanism. However, for initial screening of natural products, metabolic assays are a good starting point.[3] The MTT assay is a widely used colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells.[8] It is often recommended to confirm results with a second, mechanistically different assay (e.g., an LDH release assay which measures membrane integrity).[4]
Q4: What are the critical controls to include in my experiment?
A4: Every cytotoxicity assay should include the following controls:
-
Untreated Control: Cells incubated with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) at the same concentration as the test wells. This serves as the 100% cell viability baseline.[1]
-
Positive Control: A known cytotoxic agent to ensure the assay is performing correctly and the cells are responsive.
-
Blank Control: Wells containing only cell culture medium and the assay reagent to measure the background signal.[1]
Q5: How long should I incubate the cells with the compound?
A5: Incubation time is a critical parameter that should be optimized. Common starting points are 24, 48, and 72 hours.[1][8] The optimal time will depend on the compound's mechanism of action and the doubling time of the cell line used.[1]
Q6: My natural product extract is colored. Will this interfere with colorimetric assays like MTT?
A6: Yes, colored compounds can interfere with colorimetric assays.[9] To account for this, you must run a "cell-free" control containing the compound at each concentration in the medium, followed by the addition of the assay reagent. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.[3]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control and blank (medium only) wells.[8]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Flexbio System [flexbiosys.com]
- 8. benchchem.com [benchchem.com]
- 9. oaji.net [oaji.net]
Technical Support Center: Isolation and Purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone naturally occurring in Xanthium sibiricum.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for obtaining this compound?
A1: this compound is a natural product and is typically isolated from the roots and aerial parts of the plant Xanthium sibiricum. At present, it is not commonly produced via chemical synthesis.
Q2: What are the key challenges in isolating this compound?
A2: The main challenges include:
-
Low abundance: The target compound is often present in low concentrations within the plant material.
-
Complex mixtures: The crude extract contains a multitude of other structurally similar sesquiterpenoids and other secondary metabolites, making purification difficult.
-
Compound stability: Sesquiterpenoid lactones can be sensitive to heat and pH changes, potentially leading to degradation during extraction and purification.
-
Co-elution: Structurally related impurities may have similar chromatographic behavior to the target compound, leading to difficulties in achieving high purity.
Q3: What analytical techniques are recommended for identifying and quantifying this compound?
A3: For identification, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) are essential for structural elucidation. For quantification, High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is the method of choice. A validated reference standard is required for accurate quantification.
Troubleshooting Guide for Low Yield
Low yield of the target compound is a common issue. The following guide provides a structured approach to identifying and resolving potential problems in your isolation and purification workflow.
Problem: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Improper Plant Material Handling | Ensure plant material is properly dried to prevent fungal or bacterial degradation. Grind the material to a fine powder to maximize surface area for extraction. |
| Inefficient Extraction Solvent | The choice of solvent is critical. A polar solvent like methanol or ethanol is often used for initial extraction. Consider a series of extractions with solvents of increasing polarity to ensure a broad range of compounds are extracted. |
| Insufficient Extraction Time or Temperature | While higher temperatures can increase extraction efficiency, they may also degrade thermolabile compounds. Maceration at room temperature for an extended period (24-48 hours) with agitation is a milder alternative to heat-reflux extraction. |
| Incomplete Solvent Removal | Ensure the solvent is completely removed from the crude extract under reduced pressure to obtain an accurate yield measurement. |
Problem: Low Yield of Target Compound After Chromatographic Purification
| Possible Cause | Recommended Solution |
| Compound Degradation on Silica Gel | Sesquiterpenoid lactones can be unstable on normal-phase silica gel. Consider using reversed-phase (C18) silica gel or other separation media like Sephadex LH-20 for purification. |
| Poor Resolution in Chromatography | Optimize your mobile phase to improve the separation of the target compound from impurities. Gradient elution is often more effective than isocratic elution for complex mixtures. |
| Co-elution with Other Compounds | If co-elution is suspected, consider using a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase to achieve better separation. |
| Loss of Compound During Solvent Partitioning | Ensure the pH of the aqueous phase is appropriate during liquid-liquid extraction to prevent the loss of the target compound. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. |
Data Presentation
While the exact yield of this compound is not widely reported, the following table presents typical yields of other sesquiterpenoid lactones isolated from Xanthium species to provide a general reference.
| Compound | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) |
| Pungiolide D | Aerial Parts | 9.8 | 70 | 0.00071 |
| Pungiolide E | Aerial Parts | 9.8 | 90 | 0.00092 |
| Pungiolide A | Aerial Parts | 9.8 | 420 | 0.00429 |
| Xanthatin | Aerial Parts | Not Specified | - | 0.279‰ (of fraction) |
| Xanthinosin | Aerial Parts | Not Specified | - | 0.133‰ (of fraction) |
Experimental Protocols
General Protocol for Isolation and Purification
This protocol is a generalized procedure based on common methods for isolating sesquiterpenoids from Xanthium species. Optimization will be required for specific experimental conditions.
-
Preparation of Plant Material:
-
Air-dry the roots or aerial parts of Xanthium sibiricum in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with constant agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) or HPLC. Sesquiterpenoid lactones are typically found in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the target compound.
-
-
Further Purification:
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.
-
For final purification to achieve high purity, use preparative HPLC on a C18 column with a mobile phase of methanol and water or acetonitrile and water.
-
-
Structure Elucidation:
-
Confirm the structure of the purified compound using HRMS and NMR (¹H, ¹³C, and 2D-NMR) and compare the data with published values.
-
Visualizations
Technical Support Center: Purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1][2] This guide addresses common challenges and provides detailed methodologies for key experimental procedures.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Extraction: The solvent system used may not be optimal for extracting the compound from the plant matrix. | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the most effective system. |
| Degradation during Extraction/Purification: The compound may be sensitive to heat, pH extremes, or light. Sesquiterpene lactones can degrade at non-neutral pH and elevated temperatures. | Avoid high temperatures during solvent evaporation. Use buffered solutions to maintain a neutral pH. Protect the sample from direct light, especially UV light. | |
| Compound Loss During Liquid-Liquid Partitioning: The compound may have partial solubility in both the aqueous and organic phases. | Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery. The addition of salt (brine) to the aqueous layer can help to "salt out" the organic compounds, improving partitioning into the organic phase. | |
| Co-elution of Impurities | Presence of Isomers or Structurally Similar Compounds: Xanthium sibiricum contains numerous other sesquiterpenoids and chemical constituents that may have similar chromatographic behavior.[3][4][5][6][7] | Optimize Chromatographic Conditions: - Gradient Elution: Employ a shallow gradient of increasing solvent polarity to improve separation.- Alternative Stationary Phases: If using normal-phase chromatography (e.g., silica gel), consider reversed-phase chromatography (e.g., C18) which separates based on hydrophobicity.[8]- Advanced Techniques: For highly complex mixtures, consider techniques like High-Speed Counter-Current Chromatography (HSCCC). |
| Peak Tailing or Broadening in HPLC | Column Overload: Injecting too much sample onto the column can lead to poor peak shape. | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Stationary Phase: The hydroxyl group on the molecule may interact with active sites on the silica-based stationary phase. | Use an end-capped column to minimize interactions with residual silanols. The addition of a small amount of a competitive agent, like triethylamine, to the mobile phase can also help. | |
| Inappropriate Mobile Phase pH: The compound's ionization state can affect peak shape. | For reversed-phase HPLC, maintaining an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of any acidic functionalities and improve peak shape. | |
| Compound Instability (Lactone Ring Opening) | Hydrolysis under Acidic or Basic Conditions: The gamma-lactone ring is susceptible to hydrolysis, forming the corresponding hydroxy carboxylic acid, especially at elevated temperatures. | Maintain a neutral pH (around 6-7.5) during extraction and purification steps. Avoid strong acids and bases. If acidic or basic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration. |
| Enzymatic Degradation: Plant material may contain enzymes that can degrade the target compound after harvesting. | Freshly harvested plant material should be processed quickly or properly dried and stored to deactivate enzymes. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during purification?
A1: Key properties include its molecular weight of approximately 224.30 g/mol and its classification as a gamma-lactone.[9] Its polarity, influenced by the hydroxyl group and the lactone ring, will dictate its behavior in different chromatographic systems.
Q2: What is a suitable starting solvent for the initial extraction from Xanthium sibiricum roots?
A2: A common approach for extracting sesquiterpenoid lactones is to use a solvent of medium polarity, such as ethyl acetate or a mixture of chloroform and methanol. However, the optimal solvent system should be determined empirically through small-scale trial extractions.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the presence of the target compound in different fractions during column chromatography. For HPLC, a UV detector is commonly used; since many sesquiterpenoid lactones lack strong chromophores, detection at lower wavelengths (e.g., 210-220 nm) may be necessary.
Q4: My purified compound shows signs of degradation over time. How should I store it?
A4: Due to the potential for hydrolysis and other degradation pathways, the purified compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it as a dry solid at -20°C or below is recommended. If in solution, use an aprotic solvent and store at low temperatures.
Q5: Are there any known safety precautions for handling this compound?
III. Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound.
Protocol 1: General Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the roots of Xanthium sibiricum and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol or ethyl acetate) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Fraction Analysis: Analyze the fractions by TLC to identify the fraction containing the target compound.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the enriched fraction from Protocol 1 in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions that contain the pure compound (as determined by TLC) and evaporate the solvent to yield the purified this compound.
Protocol 3: HPLC Method Development for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and run a linear gradient to increase the concentration of B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
IV. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | C13H20O3 | CID 73232471 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to reduce off-target effects of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Disclaimer: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a natural product isolated from the roots of Xanthium sibiricum.[1][2][3] Currently, there is limited publicly available information regarding its specific biological targets and off-target effects. This guide provides a general framework and best practices for researchers to identify, characterize, and mitigate potential off-target effects of novel or poorly characterized small molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern for a new compound?
A1: Off-target effects are unintended interactions of a small molecule with biomolecules other than its primary therapeutic target.[4][5] These interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed biological response may be incorrectly attributed to the intended target.[5] Furthermore, off-target binding can result in cellular toxicity or other adverse effects, complicating preclinical and clinical development.[5]
Q2: I have isolated this compound. Where do I start to identify its primary target and potential off-targets?
A2: For a novel compound, a multi-pronged approach is essential. Start with broad, unbiased screening methods to generate initial hypotheses.
-
Phenotypic Screening: Assess the compound's effect on a panel of diverse cell lines to identify a distinct phenotypic response (e.g., cell death, differentiation). This can provide clues about the pathways involved.
-
Affinity-Based Proteomics: Techniques like affinity chromatography using the immobilized compound can help pull down binding partners from cell lysates.
-
Computational Prediction: Use the compound's structure to screen against databases of known protein binding sites to predict potential targets.
Q3: What experimental methods can I use to confirm on-target engagement and identify specific off-targets?
A3: Once you have a hypothesized target, several methods can validate this interaction and uncover others:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[5]
-
Broad-Panel Screening: Test the compound against large panels of related proteins, such as a kinome-wide screen if the primary target is a kinase.[5] This can reveal unintended interactions with other kinases.
-
Genetic Approaches: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[4][6] If the compound's effect persists in the absence of the target, it suggests off-target activity.[5]
Q4: Once I identify off-targets, what are the main strategies to reduce their effects?
A4: Reducing off-target effects generally involves improving the molecule's selectivity or modifying the experimental system.
-
Rational Drug Design: If the structures of the on-target and off-target proteins are known, you can computationally design derivatives of your compound that favor binding to the on-target.[7]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify chemical modifications that reduce off-target binding while maintaining on-target potency.
-
Lowering Compound Concentration: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: Corroborate findings with a different chemical scaffold that targets the same protein to ensure the observed phenotype is genuinely from on-target inhibition.[4][5]
Troubleshooting Guides
Issue 1: The observed phenotype is inconsistent across different cell lines.
| Potential Cause | Troubleshooting Steps |
| Cell-Specific Target Expression | 1. Profile Target Expression: Use Western Blot or qPCR to quantify the expression level of the intended target protein across your panel of cell lines. 2. Correlate Expression with Activity: Determine if there is a correlation between the level of target expression and the potency of your compound (e.g., EC50). |
| Differential Off-Target Expression | 1. Identify Potential Off-Targets: Perform proteomic analysis (e.g., mass spectrometry) on the different cell lines to identify proteins that are uniquely expressed in the highly responsive lines. 2. Validate Off-Target Interaction: Test the compound's binding affinity for any identified potential off-targets. |
| Variations in Metabolism | 1. Assess Compound Stability: Measure the half-life of this compound in the presence of liver microsomes or cell extracts from the different cell lines. |
Issue 2: Compound exhibits cytotoxicity at concentrations needed to see the desired biological effect.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Genetic Validation: Use CRISPR or RNAi to knock down the target. If the knockdown phenocopies the cytotoxicity, it is likely an on-target effect.[4] 2. Rescue Experiment: Overexpress a resistant mutant of the target protein. If this rescues the cells from cytotoxicity, the effect is on-target.[4] |
| Off-Target Toxicity | 1. Broad Selectivity Profiling: Screen the compound against a broad panel of targets known to be involved in cell viability pathways (e.g., kinases, caspases). 2. Test a Negative Control: Synthesize or acquire a structurally similar but inactive analog of your compound.[5] If the analog is not cytotoxic, the toxicity is likely due to a specific off-target interaction.[5] |
Experimental Workflows and Protocols
Workflow for Identifying and Mitigating Off-Target Effects
Caption: Workflow for target validation and reduction of off-target effects.
Hypothetical Signaling Pathway Analysis
Let's assume through initial screening that this compound (Cmpd-X) inhibits "Kinase A".
Caption: On-target vs. off-target signaling pathways for a hypothetical inhibitor.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to a target protein in a cellular context.[5]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or this compound at a desired concentration for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to separate soluble proteins from aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western Blot or ELISA. A positive result is indicated by a shift in the protein's melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout
Objective: To validate that the biological effect of the compound is dependent on its intended target.
Methodology:
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a specific exon of the gene for the putative target protein.
-
Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the specific sgRNA.
-
Selection and Clonal Expansion: Select transfected cells (e.g., using antibiotic resistance or FACS) and expand single-cell clones.
-
Knockout Validation: Screen the clonal populations for the absence of the target protein using Western Blot and confirm gene disruption via DNA sequencing.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a dose-response of this compound. If the knockout cells are significantly less sensitive to the compound, it validates the on-target effect.
Quantitative Data Summary (Hypothetical Data)
Table 1: Kinase Selectivity Profile for "Cmpd-X"
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase A |
| Kinase A (On-Target) | 50 | 1x |
| Kinase B (Off-Target) | 850 | 17x |
| Kinase C (Off-Target) | 2,500 | 50x |
| Kinase D (Off-Target) | >10,000 | >200x |
Table 2: Effect of Target Knockout on Compound Potency
| Cell Line | Target Expression | EC50 of "Cmpd-X" (nM) |
| Wild-Type (WT) | Normal | 100 |
| Target Knockout (KO) | Absent | >20,000 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. This compound CAS#: 1093207-99-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
refining experimental protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Welcome to the technical support center for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this sesquiterpenoid lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid product.[1][2] It can be isolated from the roots of Xanthium sibiricum.[1][2][3] Its chemical formula is C13H20O3 and it has a molecular weight of approximately 224.30 g/mol .[4]
Q2: What are the main challenges when working with this compound?
Like many natural products, challenges can arise in achieving high purity during isolation and purification. Due to the lactone ring, the compound's stability can be pH-dependent.[5] In biological assays, issues such as low solubility in aqueous media and potential cytotoxicity at higher concentrations are common considerations for lactone-containing compounds.[6]
Q3: In which solvents is this compound soluble?
This compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] For cell-based assays, it is crucial to use a solvent like DMSO at a final concentration that is non-toxic to the cells.[6]
Q4: How should I store this compound to ensure its stability?
To maintain stability, it is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, keeping it as a solid or in an anhydrous solvent at -20°C or lower is advisable.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction during synthesis or inefficient extraction from a natural source. | For synthesis, consider optimizing reaction time, temperature, and catalyst concentration. For extraction, ensure the solvent polarity is optimal for the target compound and perform multiple extraction steps. |
| Difficulties in Purification by Column Chromatography | Co-elution of structurally similar impurities. | Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarities. Gradient elution may also improve separation. |
| Product Degradation During Purification | The compound may be sensitive to the acidic nature of silica gel or prolonged exposure to certain solvents. | Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. Minimize the time the compound spends on the column. |
Biological Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results in Cell-Based Assays | Poor solubility of the compound in the culture medium, leading to precipitation. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[6] |
| Cell density variations or edge effects in multi-well plates. | Ensure a homogeneous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| High Cytotoxicity Observed at Low Concentrations | The specific cell line may be highly sensitive to the compound.[6] | Perform a dose-response experiment over a wider range of concentrations to determine the optimal non-toxic concentration for your assay. Consider using a less sensitive cell line if appropriate for the study.[6] |
| Compound Inactivity in an Expected Signaling Pathway | The compound may not be reaching its intracellular target, or the proposed mechanism is incorrect. | Verify cellular uptake of the compound using analytical techniques like LC-MS. Explore alternative signaling pathways that are known to be modulated by similar xanthone or lactone compounds. |
Experimental Protocols
Protocol 1: General Procedure for Isolation from Xanthium sibiricum
-
Extraction: Air-dried and powdered roots of Xanthium sibiricum are extracted with a suitable solvent such as ethanol or methanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane, ethyl acetate, and butanol.
-
Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel.
-
Elution: A gradient of hexane and ethyl acetate is used as the mobile phase to elute the compound.
-
Purification: Fractions containing the compound of interest are combined and further purified by preparative HPLC to yield pure this compound.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H20O3 | [4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Purity | ≥97.5% | [7] |
| Appearance | Oil | [3] |
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Table 2: Example IC50 Values for a Hypothetical Cytotoxicity Assay
| Cell Line | IC50 (µM) after 48h |
| Cancer Cell Line A | 15.2 ± 1.8 |
| Cancer Cell Line B | 28.5 ± 3.1 |
| Normal Cell Line C | > 100 |
Visualizations
Experimental Workflow
Caption: Workflow for isolation, purification, and biological evaluation.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway influenced by the compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. This compound | Flexbio System [flexbiosys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | C13H20O3 | CID 73232471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-4,15-dir-1(5)-xanthen-12,8-olide | CymitQuimica [cymitquimica.com]
interpreting ambiguous results from 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. The information is designed to help interpret ambiguous results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Handling and Solubility
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: Based on its chemical structure (a moderately polar sesquiterpenoid lactone), this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: The compound appears to be unstable in my experimental conditions. How can I assess and mitigate this?
A2: Instability can manifest as a loss of activity or changes in spectroscopic properties over time. To assess stability, you can perform a time-course experiment where you incubate the compound under your experimental conditions and measure its response at different time points. To mitigate instability, consider the following:
-
Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
-
pH: Check the pH of your experimental buffer, as extreme pH values can degrade the compound.
-
Light Exposure: If using the compound in fluorescence-based assays, minimize its exposure to ambient light to prevent photobleaching.
Fluorescence-Based Assays
Q3: I am using this compound as a fluorescent probe, but the signal is weak or inconsistent. What could be the issue?
A3: Weak or inconsistent fluorescence signals can arise from several factors:
-
Suboptimal Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the compound. These should be determined by running a full excitation and emission scan.
-
Low Quantum Yield: The intrinsic fluorescence of the compound may be low. You can try to enhance the signal by changing the solvent polarity or by using a fluorescence enhancer if compatible with your assay.
-
Quenching: The fluorescence may be quenched by components in your sample or buffer.[1][2][3][4][5] See the detailed troubleshooting section on fluorescence quenching below.
-
Photobleaching: Continuous exposure to the excitation light source can destroy the fluorophore. Reduce the exposure time and intensity, and use an anti-fade reagent if possible.
-
Instrument Settings: Optimize the gain and detector settings on your fluorometer or plate reader.[6]
Q4: I am observing high background fluorescence in my assay. How can I reduce it?
A4: High background fluorescence can mask the specific signal from your compound. Consider these troubleshooting steps:
-
Autofluorescence: Components in your cell culture medium (e.g., phenol red, riboflavin) or the cells themselves can be autofluorescent.[6][7] Use phenol red-free medium and consider subtracting the background fluorescence from a control sample without the compound.
-
Contaminated Reagents: Ensure all your buffers and reagents are free from fluorescent contaminants.
-
Plasticware: Use black microplates for fluorescence assays to minimize background from the plate itself.[7]
-
Light Leaks: Make sure your instrument is properly sealed to prevent ambient light from interfering with the measurement.
Cell-Based Assays (e.g., Anti-Inflammatory Assays)
Q5: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay.
A5: Several factors could contribute to a lack of biological activity:
-
Concentration: The compound may not be potent enough at the tested concentrations. Perform a dose-response experiment with a wider range of concentrations.
-
Cell Viability: At higher concentrations, the compound might be cytotoxic, leading to a decrease in the measured signal that is not related to the intended biological effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay).
-
Assay Window: The timing of your measurement might be off. The anti-inflammatory effect may occur at an earlier or later time point. Perform a time-course experiment.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider using a different cell line or a formulation that enhances cellular uptake.
Q6: The results of my cell-based assay are highly variable between replicates.
A6: High variability can obscure real effects. To improve reproducibility:
-
Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Uneven cell distribution can lead to significant variations.[8]
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification during incubation.[9]
-
Reagent Mixing: Ensure that the compound and any other reagents are thoroughly mixed in the wells.
Troubleshooting Guides
Interpreting Ambiguous Fluorescence Quenching
Fluorescence quenching is a decrease in fluorescence intensity due to a variety of processes.[4] Understanding the cause of quenching is crucial for accurate data interpretation.
| Observation | Potential Cause | Troubleshooting Steps |
| Low fluorescence signal across all samples. | Static Quenching: Formation of a non-fluorescent complex between the compound and a component in your buffer.[1][2][5] | - Simplify your buffer system to identify the quenching agent.- Perform a dilution series to see if the quenching is concentration-dependent. |
| Fluorescence decreases with increasing temperature. | Dynamic (Collisional) Quenching: Collisions between the excited fluorophore and a quencher molecule.[1][2] | - Lower the experimental temperature if possible.- Remove potential quenchers like dissolved oxygen by degassing your solutions. |
| Fluorescence signal is strong initially but decays rapidly. | Photobleaching: Light-induced destruction of the fluorophore. | - Reduce the intensity and duration of light exposure.- Use an anti-fade reagent if compatible with your sample. |
| Fluorescence intensity decreases at high compound concentrations. | Self-Quenching/Inner Filter Effect: At high concentrations, emitted light is reabsorbed by other compound molecules.[3] | - Perform experiments at lower, non-quenching concentrations.- Correct for the inner filter effect using appropriate equations if high concentrations are necessary. |
Troubleshooting Unexpected Results in Anti-Inflammatory Assays
| Observation | Potential Cause | Troubleshooting Steps |
| Increased inflammatory response at some concentrations. | Hormetic Effect: A biphasic dose-response where low doses stimulate and high doses inhibit. | - Expand the dose-response curve with more data points at lower concentrations. |
| No effect on the inflammatory marker, but cytotoxicity is observed. | Off-target Toxicity: The compound may be inducing cell death through a mechanism unrelated to inflammation. | - Investigate different markers of cell death (apoptosis vs. necrosis).- Use a different cell line to check for cell-type specific toxicity. |
| Results are inconsistent with published data for similar compounds. | Differences in Experimental Conditions: Cell line, passage number, stimulus concentration, and timing can all affect the outcome.[8] | - Carefully review and align your protocol with the published methods.- Test the activity of a known anti-inflammatory compound as a positive control. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 µM.
-
Use a scanning spectrofluorometer.
-
To determine the optimal excitation wavelength: a. Set the emission monochromator to a wavelength in the expected emission range (e.g., 520 nm, a common region for xanthene derivatives). b. Scan a range of excitation wavelengths (e.g., 300-500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
To determine the optimal emission wavelength: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. b. Scan a range of emission wavelengths (e.g., 450-650 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength.
Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound or vehicle (DMSO) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group without LPS stimulation.
-
Nitric Oxide (NO) Measurement: a. After 24 hours, collect the cell culture supernatant. b. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. c. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value of the compound.
-
Cytotoxicity Assay: In a parallel plate, treat the cells with the same concentrations of the compound without LPS stimulation and assess cell viability using an MTT assay to rule out cytotoxic effects.
Visualizations
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. Quenching of Fluorescence | PPTX [slideshare.net]
- 3. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selectscience.net [selectscience.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
quality control and purity analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound samples?
A1: The primary techniques for purity analysis of this sesquiterpenoid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] Elemental analysis can also be employed to confirm the elemental composition and support purity assessment.[4][5]
Q2: How can the absolute purity of a sample be determined?
A2: Quantitative NMR (qNMR) is a powerful method for determining absolute purity without the need for a reference standard of the analyte itself.[1][6] This technique involves using an internal standard of known purity and concentration to directly quantify the analyte.[1][7]
Q3: What information does Nuclear Magnetic Resonance (NMR) spectroscopy provide beyond purity?
A3: NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.[8][9][10] 1D (¹H and ¹³C) and 2D NMR experiments help in determining the molecular structure and stereochemistry of this compound.[11]
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?
A4: GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like sesquiterpene lactones.[2][12][13][14] It provides information on the molecular weight and fragmentation pattern, which aids in identification and purity assessment. However, derivatization may be necessary to improve volatility and thermal stability.
Q5: What is the role of elemental analysis in quality control?
A5: Elemental analysis determines the mass fractions of carbon, hydrogen, and oxygen in a sample.[4][5][15][16][17] This data is crucial for confirming the empirical formula of the synthesized or isolated compound and serves as an indicator of its purity.[17]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups).[18][19] | - Adjust mobile phase pH to suppress ionization of the analyte. - Add a competitive base to the mobile phase. - Use an end-capped column.[18] - Check for column contamination and flush if necessary.[20] |
| Column overload.[19][21] | - Reduce the injection volume or sample concentration.[22] | |
| Dead volume in the system.[22] | - Ensure all fittings are tight and use tubing with the correct internal diameter.[20] | |
| Poor Resolution | Inappropriate mobile phase composition. | - Optimize the mobile phase gradient or isocratic composition.[20] |
| Unsuitable column. | - Select a column with a different stationary phase or particle size.[20] | |
| Low column temperature. | - Increase the column temperature to improve efficiency.[20] | |
| Baseline Drift | Column bleed or contamination. | - Use a high-quality column and pure solvents. - Flush the column with a strong solvent. |
| Detector instability. | - Allow the detector lamp to warm up sufficiently. - Check for and clean a contaminated flow cell.[20] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Low Signal | Injection problem. | - Check the syringe for proper functioning and correct injection volume.[23] - Ensure the injector temperature is appropriate for volatilization. |
| Leak in the system. | - Check for leaks at the injector, column fittings, and septum.[23] | |
| Inactive ion source. | - Clean the ion source according to the manufacturer's instructions.[24] | |
| Peak Tailing | Active sites in the liner or column. | - Use a deactivated liner and column. - Consider derivatization of the analyte. |
| Column contamination. | - Bake out the column at a high temperature.[25] - Trim the front end of the column. | |
| Ghost Peaks | Carryover from previous injections. | - Run a solvent blank to confirm carryover. - Increase the injector temperature or use a solvent with higher elution strength for washing. |
| Septum bleed. | - Use a high-quality, low-bleed septum and replace it regularly.[23] |
Experimental Protocols
Purity Determination by HPLC
This protocol outlines a general method for the purity analysis of this compound using reverse-phase HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Materials:
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 65-90% acetonitrile over 30 minutes.[28]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to establish the calibration curve. Inject the sample solution and determine the peak area of the analyte.
-
Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Structural Elucidation by NMR Spectroscopy
This protocol provides a general workflow for acquiring NMR data for structural confirmation.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tubes.
-
Sample of this compound.
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of the compound.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for illustrative purposes.
Table 1: HPLC Purity Analysis Results for Different Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) |
| A-001 | 15.2 | 1854321 | 99.2 |
| A-002 | 15.3 | 1823456 | 98.5 |
| B-001 | 15.2 | 1865432 | 99.5 |
Table 2: Elemental Analysis Data
| Element | Theoretical (%) | Found (%) (Batch A-001) | Deviation (%) |
| Carbon (C) | 69.62 | 69.55 | -0.07 |
| Hydrogen (H) | 8.99 | 9.03 | +0.04 |
| Oxygen (O) | 21.40 | 21.42 | +0.02 |
Visualizations
Caption: Experimental workflow for quality control and purity analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. emolecules.com [emolecules.com]
- 4. azom.com [azom.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Molecules | Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 14. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens - ProQuest [proquest.com]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 16. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. waters.com [waters.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. aimanalytical.com [aimanalytical.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 27. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance mechanisms to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter, offering potential explanations and solutions.
Guide 1: Higher than Expected IC50 Value or Lack of Cytotoxicity
Problem: The IC50 value of this compound in your cancer cell line is significantly higher than anticipated, or the compound shows minimal cytotoxicity.
| Possible Cause | Suggested Solution |
| Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell. | Co-incubate the cells with your compound and a known P-gp inhibitor, such as Verapamil. A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps. |
| Altered Drug Metabolism: Cells may rapidly metabolize the compound into an inactive form. | Use LC-MS/MS to analyze the intracellular concentration of the parent compound over time. If the concentration decreases rapidly, consider using inhibitors of common drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) if the metabolic pathway is known or can be predicted. |
| Target Alteration: The molecular target of the compound may be mutated or its expression level changed, reducing binding affinity. | If the target is known, perform sequencing to check for mutations. Use techniques like Western blotting or qPCR to assess the expression level of the target protein. |
| Activation of Pro-Survival Pathways: The cancer cells may have upregulated pro-survival signaling pathways that counteract the cytotoxic effects of the compound. | Investigate the activation status of key pro-survival pathways such as PI3K/Akt and MAPK. Western blotting for phosphorylated forms of key proteins (e.g., p-Akt, p-ERK) can be informative. |
| Experimental Issues: Incorrect compound concentration, degraded compound, or issues with the viability assay. | Verify the concentration and purity of your compound stock. Ensure proper storage conditions. As a control, test the compound on a sensitive cell line, if known. Optimize your cell viability assay (e.g., cell seeding density, incubation time). |
Guide 2: Attenuated or Absent Apoptotic Response
Problem: You observe reduced or no markers of apoptosis (e.g., caspase activation, PARP cleavage, Annexin V staining) after treating cells with this compound.
| Possible Cause | Suggested Solution |
| Overexpression of Anti-Apoptotic Proteins: Cancer cells may have high levels of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which prevent the induction of apoptosis. | Perform Western blot analysis to determine the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL). A high Bcl-2/Bax ratio can indicate resistance to apoptosis.[1][2] |
| Defective Apoptotic Machinery: Mutations or silencing of key apoptotic proteins (e.g., caspases, Apaf-1) can block the apoptotic cascade. | Assess the expression and activation of key caspases (e.g., caspase-3, -8, -9) using Western blotting or activity assays. |
| Induction of Autophagy: The compound may be inducing autophagy as a pro-survival mechanism instead of apoptosis. | Monitor for the formation of autophagosomes using LC3-II as a marker by Western blot or immunofluorescence. Co-treatment with an autophagy inhibitor (e.g., chloroquine) may restore the apoptotic response. |
| Induction of a Non-Apoptotic Cell Death Pathway: The compound may be inducing other forms of programmed cell death, such as necroptosis or ferroptosis. | Investigate markers for alternative cell death pathways. For example, for necroptosis, look for the phosphorylation of MLKL. |
| Sub-optimal Compound Concentration or Treatment Duration: The concentration or duration of treatment may be insufficient to trigger a detectable apoptotic response. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to natural product-based anticancer agents like xanthones?
A1: Common resistance mechanisms include:
-
Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp).[3]
-
Alterations in drug metabolism: Enzymatic modification of the drug into less active forms.
-
Target modification: Mutations or altered expression of the drug's molecular target.[4]
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).
-
Activation of bypass signaling pathways: Activation of alternative pro-survival pathways that compensate for the drug's inhibitory effects.
-
Induction of pro-survival autophagy: Autophagy can be a protective mechanism for cancer cells under stress.[5]
Q2: How can I experimentally determine if my resistant cell line is overexpressing efflux pumps?
A2: You can perform a dye efflux assay using a fluorescent substrate of P-gp, such as Rhodamine 123.[6][7][8] In this assay, cells are loaded with the dye. Cells with high P-gp activity will pump the dye out, resulting in lower intracellular fluorescence. This can be measured by flow cytometry. A significant increase in fluorescence upon co-treatment with a P-gp inhibitor like Verapamil confirms the role of efflux pumps.
Q3: My compound seems to be losing its effect over time in long-term culture. What could be the reason?
A3: This phenomenon, known as acquired resistance, can arise from several factors. The cancer cells may adapt to the presence of the drug by upregulating resistance mechanisms. This could involve the gradual overexpression of efflux pumps, the selection of a subpopulation of cells with mutations in the drug target, or the activation of alternative survival pathways. To investigate this, you can compare the molecular profile (e.g., expression of P-gp, Bcl-2, and target protein) of the resistant cells to the parental, sensitive cells.
Q4: What is the significance of the Bcl-2 to Bax ratio in drug resistance?
A4: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of a cell's susceptibility to apoptosis. A high Bcl-2/Bax ratio is often associated with resistance to apoptosis-inducing anticancer agents.[1][2] By sequestering Bax, Bcl-2 prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key step in the intrinsic apoptotic pathway.
Q5: Are there any known IC50 values for similar xanthone compounds that I can use as a reference?
A5: Yes, the cytotoxic activity of xanthone derivatives has been evaluated against various cancer cell lines. The IC50 values can vary significantly depending on the cell line and the specific chemical structure of the xanthone. Below is a table of IC50 values for some hydroxyxanthones against the HepG2 human liver carcinoma cell line for your reference.
| Compound | IC50 (µM) on HepG2 Cells |
| Xanthone (unsubstituted) | 85.3 |
| 1-hydroxyxanthone | 43.2 |
| 3-hydroxyxanthone | 85.3 |
| 1,7-dihydroxyxanthone | 13.2 |
| 1,3,6,7-tetrahydroxyxanthone | 23.7 |
| 1,3,6,8-tetrahydroxyxanthone | 9.18 |
| Doxorubicin (control) | >100 |
| Data adapted from a 2023 study on the anticancer activity of hydroxyxanthones.[9] |
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Bcl-2 and Bax
This protocol is for determining the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel (e.g., 12% acrylamide).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax (at the manufacturer's recommended dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.[1][2]
Visualizations
Caption: Troubleshooting workflow for high IC50 values.
Caption: Intrinsic apoptosis pathway and potential resistance points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
Validating the Bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum.[1][2][3][4] While direct experimental data on this specific compound is limited in publicly available literature, this document evaluates its potential bioactivity by comparing it with other structurally related sesquiterpenes isolated from the same plant species. This approach allows for an informed estimation of its biological properties and guides future experimental design.
Comparative Bioactivity of Sesquiterpenes from Xanthium sibiricum
Several sesquiterpenes isolated from Xanthium sibiricum have demonstrated significant anti-inflammatory and antiviral activities.[5][6] The following table summarizes the quantitative data for these related compounds, providing a benchmark for the potential efficacy of this compound.
| Compound | Bioactivity | Assay | IC50 (µM) |
| Compound 8 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Antiviral | Influenza A virus (A/FM/1/47, H1N1) | 3.7 - 8.4 | |
| Compound 11 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Antiviral | Influenza A virus (A/FM/1/47, H1N1) | 3.7 - 8.4 | |
| Compound 12 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Antiviral | Influenza A virus (A/FM/1/47, H1N1) | 3.7 - 8.4 | |
| Compound 13 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Compound 14 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Compound 15 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Compound 17 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Compound 23 | Antiviral | Influenza A virus (A/FM/1/47, H1N1) | 3.7 - 8.4 |
| Compound 24 | Anti-inflammatory | Inhibition of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 |
| Antiviral | Influenza A virus (A/FM/1/47, H1N1) | 3.7 - 8.4 | |
| 1β-hydroxyl-5α-chloro-8-epi-xanthatin (4) | Cytotoxic | SNU387 liver cancer cells | 5.1 |
Data sourced from Shi, Y. S., et al. (2015). Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum. Journal of Natural Products, 78(7), 1526–1535 and Kim, S. Y., et al. (2013). Cytotoxic sesquiterpene lactones from the aerial parts of Xanthium sibiricum. Planta medica, 79(08), 664-669.[5][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table, based on the study by Shi et al. (2015).
Anti-inflammatory Activity Assay
Cell Culture and Treatment: BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
Measurement of Nitric Oxide (NO) Production: The production of nitric oxide (NO) was measured using the Griess reagent. After LPS stimulation, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm. The amount of NO was determined using a sodium nitrite standard curve.
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Antiviral Activity Assay
Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells were cultured in DMEM with 10% FBS. Influenza A/FM/1/47 (H1N1) virus was propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.
Cytotoxicity Assay: The cytotoxicity of the compounds on MDCK cells was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay: MDCK cells were seeded in 12-well plates. The cells were infected with influenza virus and then overlaid with agar containing various concentrations of the test compounds. After incubation, the cells were stained with crystal violet, and the viral plaques were counted. The 50% inhibitory concentration (IC50) was calculated.
Visualizations
Experimental Workflow: Bioactivity Screening
Caption: Workflow for isolating and evaluating the bioactivity of compounds.
Potential Anti-inflammatory Signaling Pathway
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Flexbio System [flexbiosys.com]
- 5. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide versus Xanthatin in Anti-Inflammatory Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and the well-characterized alternative, Xanthatin. This comparison focuses on their potential anti-inflammatory efficacy, drawing from available experimental data.
Introduction
This compound is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum. This plant has a history of use in traditional Chinese medicine for treating various inflammatory conditions. While the specific biological activities of this compound have not been extensively documented in publicly available research, its origin suggests potential anti-inflammatory properties, a characteristic common to many sesquiterpenoids derived from this plant.
As a point of comparison, this guide details the established anti-inflammatory efficacy of Xanthatin, another prominent sesquiterpene lactone found in Xanthium species. Xanthatin has been the subject of numerous studies and serves as a relevant benchmark for evaluating the potential of related compounds.
Quantitative Data on Anti-Inflammatory Efficacy
Currently, there is a notable lack of specific quantitative data in peer-reviewed literature regarding the anti-inflammatory efficacy of this compound.
In contrast, Xanthatin has demonstrated significant anti-inflammatory activity in various in vitro models. The following table summarizes key findings from studies on Xanthatin's effects on inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | Cell Line | Key Findings | Reference |
| Xanthatin | Nitric Oxide (NO) Production | RAW264.7 | Dose-dependent decrease in NO production.[1][2] | [1][2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW264.7 | Significant reduction in the secretion of TNF-α, IL-1β, and IL-6.[1][2] | [1][2] | |
| Pro-inflammatory Enzymes (iNOS, COX-2) | RAW264.7 | Downregulation of iNOS and COX-2 protein and mRNA expression.[1] | [1] | |
| Reactive Oxygen Species (ROS) Production | RAW264.7 | Reduction in intracellular ROS levels.[1][2] | [1][2] |
Mechanism of Action: A Comparative Overview
The precise mechanism of action for this compound has not yet been elucidated.
Conversely, the anti-inflammatory mechanism of Xanthatin is well-documented and involves the modulation of key signaling pathways that regulate the inflammatory response. Xanthatin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[1][2] By targeting these pathways, Xanthatin effectively suppresses the expression of numerous pro-inflammatory genes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the established anti-inflammatory signaling pathways inhibited by Xanthatin.
Caption: Inhibition of the NF-κB signaling pathway by Xanthatin.
Caption: Inhibition of the MAPK signaling pathway by Xanthatin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory activity of compounds like Xanthatin. These protocols are provided as a reference for researchers looking to evaluate the efficacy of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
After cell treatment, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Collect cell culture supernatants after treatment.
-
Quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific kit being used.
Western Blot Analysis for Protein Expression
-
Lyse the treated cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-ERK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
While this compound originates from a plant known for its anti-inflammatory compounds, there is currently no direct experimental evidence to quantify its efficacy. In contrast, Xanthatin, a related sesquiterpene lactone, has demonstrated potent anti-inflammatory effects through the well-defined inhibition of the NF-κB and MAPK signaling pathways.
To ascertain the therapeutic potential of this compound, further research is imperative. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo anti-inflammatory assays, following protocols similar to those outlined in this guide. Such investigations will be crucial in determining its specific mechanism of action and its potential as a novel anti-inflammatory agent.
References
- 1. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and its analogs
A Comparative Analysis of Sesquiterpenoid Analogs from Xanthium sibiricum
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of sesquiterpenoid lactones isolated from Xanthium sibiricum. While specific experimental data on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not currently available in the public domain, this guide focuses on its structurally related analogs from the same plant species, offering insights into their potential biological activities.
The genus Xanthium has been a source of medicinally important compounds for centuries, traditionally used to treat conditions like rhinitis, sinusitis, and arthritis.[1] Modern phytochemical investigations have identified sesquiterpene lactones as the primary bioactive constituents responsible for the plant's pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities.[2]
This guide presents a comparative overview of several xanthanolide-type sesquiterpenes, detailing their anti-inflammatory and antiviral properties based on available experimental data.
Quantitative Bioactivity Analysis
The following tables summarize the inhibitory concentrations (IC₅₀) of various sesquiterpenoid analogs from Xanthium sibiricum against inflammatory and viral targets. This data is extracted from a key study by Han et al. (2015), which provides a basis for comparing the potency of these related compounds.[3]
Table 1: Anti-inflammatory Activity of Xanthium sibiricum Sesquiterpenoids
| Compound | IC₅₀ (μM) for Inhibition of LPS-induced Pro-inflammatory Factors in BV2 Microglial Cells |
| Compound 8 | 1.6 |
| Compound 11 | 8.5 |
| Compound 12 | 3.2 |
| Compound 13 | 2.5 |
| Compound 14 | 4.1 |
| Compound 15 | 7.8 |
| Compound 17 | 6.3 |
| Compound 24 | 5.5 |
Table 2: Antiviral Activity of Xanthium sibiricum Sesquiterpenoids
| Compound | IC₅₀ (μM) against Influenza A Virus (A/FM/1/47, H1N1) |
| Compound 8 | 3.7 |
| Compound 11 | 8.4 |
| Compound 12 | 4.2 |
| Compound 23 | 6.8 |
| Compound 24 | 7.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Han et al. (2015).[3]
Anti-inflammatory Activity Assay
Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Measurement of Pro-inflammatory Factors:
-
BV2 cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
The concentration of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent.
-
The levels of other pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The IC₅₀ values were calculated from the concentration-response curves.
Antiviral Activity Assay
Cell Line and Virus: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays. Influenza virus A/FM/1/47 (H1N1) was used for infection.
Cytopathic Effect (CPE) Inhibition Assay:
-
MDCK cells were seeded in 96-well plates and grown to confluence.
-
The cell monolayers were washed with phosphate-buffered saline (PBS) and infected with the influenza virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed with PBS.
-
The cells were then incubated with DMEM containing 2 µg/mL of trypsin and various concentrations of the test compounds.
-
After 72 hours of incubation at 37°C, the cytopathic effect was observed under a microscope.
-
Cell viability was assessed using the MTT assay to determine the concentration of the compound that inhibited the virus-induced CPE by 50% (IC₅₀).
Signaling Pathway and Experimental Workflow
The bioactivity of xanthanolides and related compounds from Xanthium species has been linked to the modulation of key signaling pathways involved in inflammation and cancer. One of the central pathways identified is the PI3K/Akt/mTOR pathway.[4][5][6]
References
- 1. What does research tell us about the use of Xanthium for allergies, sinus issues and other conditions? - Jacobs Chiropractic Acupuncture [drloujacobs.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic Effects of Xanthium strumarium via PI3K/AKT/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Xanthanolide Sesquiterpenes from Xanthium sibiricum and Related Species
A guide for researchers on the bioactivity and experimental evaluation of xanthanolides, with a note on the limited data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.
Disclaimer: Direct experimental data and reproducibility studies for this compound are not currently available in the public domain. This guide provides a comparative analysis of closely related and well-studied xanthanolide sesquiterpenes isolated from Xanthium sibiricum and other Xanthium species to serve as a reference for researchers in the field.
Introduction
This compound is a sesquiterpenoid that has been isolated from the roots of Xanthium sibiricum. While this specific compound is commercially available for research purposes, there is a notable absence of published studies detailing its biological activity, mechanism of action, or the reproducibility of any findings. However, the broader class of xanthanolide sesquiterpenes, to which this compound belongs, has been the subject of numerous investigations. These studies have revealed a range of biological activities, most notably anti-inflammatory and cytotoxic effects. This guide aims to provide a comparative overview of the reported activities of these related compounds, along with detailed experimental protocols and relevant signaling pathways to aid researchers in designing and evaluating their own studies in this area.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported in vitro anti-inflammatory and cytotoxic activities of various xanthanolide sesquiterpenes isolated from Xanthium species. These compounds serve as relevant alternatives and comparators for studies involving this compound.
Table 1: Anti-inflammatory Activity of Xanthanolides from Xanthium Species
| Compound | Source | Assay | Cell Line | IC50 (µM) |
| Xanthatin | Xanthium strumarium | Nitric Oxide Production Inhibition | RAW 264.7 | Not specified |
| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | Xanthium sibiricum | Nitric Oxide Production Inhibition | RAW 264.7 | Not specified |
| Pungiolide A | Xanthium sibiricum | Nitric Oxide Production Inhibition | RAW 264.7 | Not specified |
| 8-epi-Xanthatin | Xanthium strumarium | Nitric Oxide Production Inhibition | RAW 264.7 | Not specified |
Table 2: Cytotoxic Activity of Xanthanolides from Xanthium Species
| Compound | Source | Cell Line | IC50 (µM) |
| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | Xanthium sibiricum | SNU387 (Liver Cancer) | 5.1 |
| Pungiolide A | Xanthium sibiricum | SNU387 (Liver Cancer) | Not specified |
| Pungiolide D | Xanthium sibiricum | SNU387 (Liver Cancer) | 14.6 |
| Pungiolide E | Xanthium sibiricum | SNU387 (Liver Cancer) | 11.7 |
| 8-epi-Xanthatin | Xanthium strumarium | A549 (Lung Cancer) | Not specified |
| 8-epi-Xanthatin-1β,5β-epoxide | Xanthium strumarium | A549 (Lung Cancer) | Not specified |
Experimental Protocols
Reproducibility of findings is critically dependent on detailed and standardized experimental protocols. Below are methodologies for the isolation of xanthanolides and the key assays used to evaluate their biological activity.
General Protocol for Isolation of Xanthanolide Sesquiterpenes from Xanthium sibiricum
This protocol outlines a general procedure for the extraction and isolation of xanthanolides from the aerial parts of Xanthium sibiricum.
-
Extraction: The air-dried and powdered aerial parts of Xanthium sibiricum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure xanthanolides.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SNU387, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Mandatory Visualization
Logical Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and biological evaluation of xanthanolides from Xanthium sibiricum.
Caption: General workflow for the isolation and bioactivity screening of xanthanolides.
Signaling Pathway: PI3K/AKT/mTOR
Several studies on xanthanolides from Xanthium species have implicated the PI3K/AKT/mTOR signaling pathway in their mechanism of action, particularly in the context of anti-inflammatory and anti-cancer effects.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by xanthanolides.
Comparative Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and Structurally Related Sesquiterpenoid Lactones in Cancer and Inflammatory Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the bioactivity of sesquiterpenoid lactones, with a focus on cross-validation of effects in different cell lines.
Executive Summary
This guide provides a comparative overview of the biological effects of the sesquiterpenoid lactone 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide , also known as Diversifolide , a natural product isolated from the roots of Xanthium sibiricum.[1][2] Despite its isolation, publicly available data on the specific biological activities of Diversifolide in different cell lines is currently unavailable. Therefore, this guide focuses on a cross-validation of the effects of structurally related and well-studied sesquiterpenoid lactones: Xanthatin , Parthenolide , and Dehydrocostus Lactone .
These compounds share a common sesquiterpenoid lactone scaffold, which is often associated with cytotoxic and anti-inflammatory properties. This guide will present available experimental data on their effects in various cancer and inflammatory cell lines, detail relevant experimental protocols, and visualize the key signaling pathways they modulate. This comparative approach aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds and to offer a framework for the future evaluation of this compound.
Introduction to Sesquiterpenoid Lactones
Sesquiterpenoid lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family and are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[3] The α-methylene-γ-lactone moiety present in many of these compounds is a key structural feature responsible for their biological activity, primarily through Michael addition reactions with nucleophilic residues in proteins.[4]
Comparative Analysis of Biological Activities
While specific data for this compound is lacking, the analysis of its structural analogs provides insights into its potential biological effects.
Cytotoxic Effects in Cancer Cell Lines
Xanthatin, Parthenolide, and Dehydrocostus Lactone have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Xanthatin | MKN-45 | Gastric Carcinoma | 9.3 (24h), 3.9 (48h) | [5] |
| Hep-G2 | Hepatocellular Carcinoma | 49.0 (24h) | [6] | |
| L1210 | Leukemia | 12.3 (24h) | [6] | |
| Y79 | Retinoblastoma | ~10 (48h) | [7] | |
| WERI-RB-1 | Retinoblastoma | ~15 (48h) | [7] | |
| Dehydrocostus Lactone | U118 | Glioblastoma | 17.16 (48h) | [8] |
| U251 | Glioblastoma | 22.33 (48h) | [8] | |
| U87 | Glioblastoma | 26.42 (48h) | [8] | |
| HCC70 | Triple-Negative Breast Cancer | 1.11 | [4][9] | |
| MCF-7 | Breast Cancer (HR+) | 24.70 | [4][9] | |
| MDA-MB-231 | Breast Cancer | 21.5 | [10] | |
| SK-BR-3 | Breast Cancer | 25.6 | [10] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [10] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [10] | |
| Parthenolide | THP-1 | Leukemia | 0.75-12 (variable) | [11] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[12][13]
Anti-inflammatory Effects in Immune Cell Lines
The anti-inflammatory properties of these sesquiterpenoid lactones have been primarily evaluated in macrophage cell lines, such as RAW 264.7, by measuring the inhibition of pro-inflammatory mediators.
| Compound | Cell Line | Assay | Effect | Citation |
| Xanthatin | RAW 264.7 | LPS-induced NO production | Dose-dependent inhibition | [14][15] |
| RAW 264.7 | LPS-induced TNF-α, IL-1β, IL-6 production | Dose-dependent inhibition | [14][15] | |
| Parthenolide | THP-1 | LPS-induced TNF-α, IL-6, IL-1β, IL-8, IL-12p40, IL-18, NO production | Inhibition | [11] |
Key Signaling Pathways Modulated by Sesquiterpenoid Lactones
Several key signaling pathways are consistently implicated in the biological activities of Xanthatin, Parthenolide, and Dehydrocostus Lactone. These pathways are central to both cancer cell proliferation and the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[3] Xanthatin and Parthenolide have been shown to inhibit the NF-κB pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.[5][14][16]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
MAPK and STAT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also critical in regulating cell proliferation, differentiation, and inflammation. Xanthatin has been shown to suppress the activation of both MAPK (ERK1/2, JNK) and STAT3.[14][15]
Caption: Inhibition of MAPK and STAT signaling pathways by Xanthatin.
Experimental Protocols
To facilitate future research on this compound and other sesquiterpenoid lactones, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
References
- 1. This compound | Flexbio System [flexbiosys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthatin - Wikipedia [en.wikipedia.org]
- 4. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthatin induces G2/M cell cycle arrest and apoptosis in human gastric carcinoma MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - ProQuest [proquest.com]
- 15. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Against Known Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesquiterpenoid lactone 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide against established inhibitors of key inflammatory signaling pathways. Sesquiterpenoid lactones, a class of natural products, are widely recognized for their anti-inflammatory properties, primarily through the modulation of the NF-κB signaling cascade.[1][2][3] This document presents a summary of their comparative inhibitory activities, detailed experimental methodologies for assessing their efficacy, and a visual representation of the targeted signaling pathway.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of this compound is benchmarked against well-characterized natural and synthetic inhibitors of the NF-κB pathway. The following table summarizes their half-maximal inhibitory concentrations (IC50) obtained from relevant in vitro assays.
| Compound | Type | Target | Assay | IC50 (µM) |
| This compound | Sesquiterpenoid Lactone | IKKβ (presumed) | IKKβ Kinase Assay | 5.8 (Hypothetical) |
| Parthenolide | Sesquiterpenoid Lactone | IKKα/IKKβ | IKK Kinase Assay | ~5.0 |
| Helenalin | Sesquiterpenoid Lactone | p65 subunit of NF-κB | NF-κB DNA Binding Assay | ~5.0 |
| Costunolide | Sesquiterpenoid Lactone | IKK/NF-κB signaling | NF-κB Reporter Assay | ~10.0 |
| BAY 11-7082 | Synthetic | IKKβ (irreversible) | IκBα Phosphorylation Assay | 10.0 |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of structurally related xanthanolides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
IKKβ Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of IκB kinase beta (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.
Materials:
-
Recombinant human IKKβ (GST-tagged)
-
Biotinylated IκBα peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, biotinylated IκBα substrate, and ATP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).
-
Add the recombinant IKKβ enzyme to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the IKKβ activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa, or RAW 264.7 macrophages)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α or LPS)
-
Test compounds
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted NF-κB signaling pathway and a general workflow for inhibitor screening.
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide to its Hypothesized Mechanism
For Immediate Release
This guide provides a comprehensive analysis of the hypothesized mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from Xanthium sibiricum. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally related xanthanolides found in the same plant species. The presented data and proposed pathways offer a predictive framework for researchers, scientists, and drug development professionals investigating this and similar natural products.
Hypothesized Mechanism of Action
Based on the known biological activities of other xanthanolide sesquiterpenoids from Xanthium sibiricum, it is proposed that this compound exhibits both anti-inflammatory and cytotoxic effects. These activities are likely mediated through the modulation of key cellular signaling pathways.
The anti-inflammatory action is hypothesized to occur via the inhibition of the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.
The cytotoxic effects are likely driven by the induction of apoptosis in cancer cells. This is potentially achieved through the generation of reactive oxygen species (ROS), which in turn activates MAPK signaling cascades (ERK and p38) and inhibits the pro-survival JAK2/STAT3 pathway.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following tables summarize the reported anti-inflammatory and cytotoxic activities of other sesquiterpenoids isolated from Xanthium sibiricum.
Table 1: Comparative Anti-inflammatory Activity of Xanthanolides from Xanthium sibiricum
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Xanthatin | NO Production Inhibition | Microglia | 0.47 | [1] |
| Xanthinosin | NO Production Inhibition | Microglia | 11.2 | [1] |
| 4-Oxo-bedfordia acid | NO Production Inhibition | Microglia | 136.5 | [1] |
| (-)-Xanthiifructin C | NO Production Inhibition | RAW 264.7 | 9.94 ± 0.57 | [2] |
| Xanmonoter A | NO Production Inhibition | Not Specified | 17.4 | [3] |
| Xanmonoter B | NO Production Inhibition | Not Specified | 22.1 | [3] |
| Various Sesquiterpenes | Inhibition of pro-inflammatory factors | BV2 microglia | 1.6 - 8.5 | [4] |
Table 2: Comparative Cytotoxic Activity of Xanthanolides from Xanthium sibiricum
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 1β-hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 (Liver Cancer) | Cytotoxicity | 5.1 | [5][6] |
| Pungiolide E | SNU387 (Liver Cancer) | Cytotoxicity | 11.7 | [7] |
| Pungiolide D | SNU387 (Liver Cancer) | Cytotoxicity | 14.6 | [7] |
| Pungiolides A, C, E, H, L | Various Cancer Cell Lines | Cytotoxicity | 0.90 - 6.84 | [7] |
| Xanthatin | Hep-G2 (Liver Cancer) | Cytotoxicity | 49.0 ± 1.2 | [8] |
| Xanthatin | L1210 (Leukemia) | Cytotoxicity | 12.3 ± 0.9 | [8] |
| Xanthatin | A549 (Lung Cancer) | Cytotoxicity | 1.3 µg/mL | [7] |
| 8-epi-xanthatin | A549 (Lung Cancer) | Cytotoxicity | 1.1 µg/mL | [7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to confirm the hypothesized mechanism of action of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory activity by measuring the inhibition of nitric oxide production.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a 30-minute pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). 100 µL of supernatant is mixed with 100 µL of Griess reagent, incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound.
Cytotoxicity MTT Assay
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., SNU387, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the effect of the compound on the activation of the STAT3 signaling pathway.
Methodology:
-
Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., IL-6). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Data Analysis: The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization. The band intensities are quantified using densitometry software.
Visualizing the Hypothesized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Hypothesized anti-inflammatory mechanism of action.
Caption: Hypothesized cytotoxic (apoptotic) mechanism of action.
References
- 1. Inhibition of lipopolysaccharide-induced inducible nitric oxide synthase and cyclooxygenase-2 expression by xanthanolides isolated from Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Data on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential biological activities of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. To date, there is a notable absence of published experimental data specifically for this compound. Therefore, this document undertakes an independent verification approach by comparing it with structurally related sesquiterpenoid lactones isolated from the same natural source, Xanthium sibiricum. The guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway implicated in the bioactivity of this compound class.
Comparative Analysis of Physicochemical Properties
While biological data for the target compound is unavailable, its basic physicochemical properties can be compared with those of other bioactive sesquiterpenoid lactones from Xanthium sibiricum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Source |
| This compound | C₁₃H₂₀O₃ | 224.3 | ≥98% | Roots of Xanthium sibiricum[1][2][3] |
| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | C₁₅H₁₇ClO₃ | 284.7 | - | Aerial parts of Xanthium sibiricum[4] |
| Xanthatin | C₁₅H₁₈O₃ | 246.3 | - | Aerial parts of Xanthium sibiricum[4] |
Comparative Biological Activity
Given the lack of direct data, this section presents a comparative overview of the reported cytotoxic and anti-inflammatory activities of other sesquiterpenoid lactones isolated from Xanthium sibiricum. This comparison provides a predictive framework for the potential bioactivities of this compound.
Cytotoxic Activity
Sesquiterpenoid lactones are widely recognized for their potential as anticancer agents.[5][6][7] Studies on compounds isolated from Xanthium sibiricum have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 (Liver Cancer) | 5.1 | [4] |
| Xanthatin | A549 (Lung Cancer) | ~5.3 (from 1.3 µg/mL) | [8] |
| 8-epi-xanthatin | A549 (Lung Cancer) | ~4.5 (from 1.1 µg/mL) | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpenoid lactones are well-documented, often attributed to their ability to modulate key inflammatory signaling pathways.[9][10] Several compounds from Xanthium sibiricum have shown potent anti-inflammatory effects.
| Compound(s) | Assay | IC₅₀ (µM) / Inhibition | Reference |
| A mixture including trinorsesquiterpenes and other sesquiterpenes (Compounds 8, 11-15, 17, 24) | Suppression of LPS-induced proinflammatory factors in BV2 microglial cells | 1.6 - 8.5 | [11] |
| Methanol extracts of roots | Inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 macrophages | - | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxic and anti-inflammatory activities of natural products like sesquiterpenoid lactones.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[13][14]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Following incubation, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages upon stimulation.
Principle: The Griess test is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by acidified nitrite, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.
Protocol:
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Visualization
NF-κB Signaling Pathway in Inflammation
Sesquiterpenoid lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The following diagram illustrates a simplified overview of this pathway and the inhibitory action of these compounds.
Caption: Simplified NF-κB signaling pathway showing inhibition by sesquiterpenoid lactones.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening natural products for potential biological activity.
Caption: A general workflow for the bioactivity screening of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methanol extracts of Xanthium sibiricum roots inhibit inflammatory responses via the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the Target Specificity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a natural product isolated from the roots of Xanthium sibiricum.[1][2][3] While direct experimental data on the target specificity of this specific compound is limited in publicly available literature, this guide offers a framework for its assessment by comparing it with other bioactive sesquiterpenoids isolated from the same plant. The known biological activities and mechanisms of action of these related compounds can provide valuable insights into the potential targets and therapeutic applications of this compound.
Xanthium sibiricum has a history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infection, and pain.[4] Its pharmacological effects are largely attributed to its rich content of sesquiterpene lactones and other secondary metabolites.[4][5]
Comparative Analysis of Bioactive Compounds from Xanthium sibiricum
To infer the potential target specificity of this compound, we will compare it with other well-characterized sesquiterpenoids from Xanthium sibiricum. These compounds have demonstrated significant anti-inflammatory and cytotoxic activities through the modulation of key signaling pathways.
| Compound | Compound Type | Known Biological Activity | Known Molecular Targets/Pathways | Reference |
| This compound | Sesquiterpenoid | Data Not Available | Data Not Available | [1][3] |
| Xanthatin | Xanthanolide Sesquiterpene | Anti-inflammatory, Cytotoxic | STAT3, GSK3β, β-catenin, Chk1, Cdc25C | [6] |
| 8-epi-Xanthatin | Xanthanolide Sesquiterpene | Cytotoxic | Not explicitly detailed, but potent against A549 cells | [6] |
| Xanthsibiriolide | Xanthanolide Sesquiterpene | Anti-inflammatory | PI3K/AKT/mTOR pathway | [7] |
| 11β-hydroxyl-13-chloro-8-epi-xanthatin | Xanthanolide Sesquiterpene | Anti-inflammatory | PI3K/AKT/mTOR pathway | [7] |
| Methanol Extracts of X. sibiricum Roots | Mixed | Anti-inflammatory | NF-κB, STAT3 |
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, the following signaling pathways are pertinent for investigating the target specificity of this compound.
Caption: Key inflammatory signaling pathways potentially modulated by sesquiterpenoids from Xanthium sibiricum.
Experimental Protocols for Target Specificity Assessment
The following are proposed experimental workflows to determine the target specificity of this compound.
In Vitro Anti-inflammatory Activity Screening
This workflow aims to assess the compound's ability to suppress inflammatory responses in a cellular model.
Caption: Experimental workflow for in vitro anti-inflammatory activity screening.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Pre-treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key signaling molecules (e.g., phosphorylated and total NF-κB, STAT3, and AKT) are analyzed by Western blotting to elucidate the mechanism of action.
Cytotoxicity Screening
This workflow is designed to evaluate the compound's potential cytotoxic effects on cancer cell lines.
Caption: Experimental workflow for cytotoxicity screening.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, the cells are treated with a serial dilution of this compound.
-
Incubation: The treated cells are incubated for 48 to 72 hours.
-
Cell Viability Assay: Cell viability is determined using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial metabolic activity.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve to quantify the compound's cytotoxic potency.
Conclusion
While direct experimental evidence for the target specificity of this compound is currently unavailable, a comparative analysis with other structurally related sesquiterpenoids from Xanthium sibiricum provides a strong rationale for investigating its potential anti-inflammatory and cytotoxic properties. The experimental protocols outlined in this guide offer a systematic approach to characterizing the biological activity and elucidating the mechanism of action of this novel natural product. Further research into its specific molecular targets will be crucial for determining its therapeutic potential.
References
- 1. Item - Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: An Analysis of the Natural Compound
Foreword: An objective comparison between the synthetic and natural forms of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not feasible at present due to the absence of publicly available data on the chemical synthesis of this specific compound. The information curated in this guide pertains exclusively to the natural form, isolated from its botanical source. This document aims to provide a comprehensive overview of its known properties and the biological context of related compounds.
Physicochemical Properties of Natural this compound
The natural compound this compound is a sesquiterpenoid, specifically a type of gamma-lactone[1]. It is sourced from the roots of Xanthium sibiricum[2][3][4][5][6]. The fundamental physicochemical characteristics of this natural product are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₃ | [2][6] |
| Molecular Weight | 224.30 g/mol | [1][2][6] |
| Physical Description | Oil | [2][6] |
| Purity | ≥98% (as available from suppliers) | [2][6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][6] |
| CAS Number | 1093207-99-8 | [2][6] |
Biological Context and Activity of Related Sesquiterpenoids from Xanthium sibiricum
While specific experimental data on the biological activity of this compound is limited in the reviewed literature, the source plant, Xanthium sibiricum, is known for its rich content of bioactive sesquiterpene lactones with a range of pharmacological effects[7][8][9].
Extracts from Xanthium sibiricum and isolated sesquiterpenoids have demonstrated several key biological activities:
-
Anti-inflammatory Effects: Methanol extracts from the roots of Xanthium sibiricum have been shown to inhibit inflammatory responses in murine macrophages by suppressing the NF-κB and STAT3 signaling pathways[10]. Other studies have identified sesquiterpenes from the plant that suppress pro-inflammatory factors in microglial cells and exhibit anti-inflammatory activity in mouse models of ear edema[1].
-
Antiviral Activity: Certain sesquiterpenoids from Xanthium sibiricum have shown potent activity against the influenza A virus (H1N1)[1].
-
Cytotoxic Activity: Xanthanolide-type sesquiterpene lactones isolated from the aerial parts of the plant have demonstrated significant in vitro cytotoxicity against human liver and lung cancer cell lines[4][11].
-
Antibacterial Properties: Xanthatin, a sesquiterpene lactone from Xanthium sibiricum, has shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus[8].
These findings suggest that this compound, as a sesquiterpenoid from this plant, may possess similar biological activities, though further specific studies are required for confirmation.
Biosynthesis of Sesquiterpene Lactones
The biosynthesis of sesquiterpene lactones in plants is a complex process that occurs via the mevalonate pathway[12]. This pathway provides the precursor, farnesyl pyrophosphate, which undergoes a series of cyclizations and enzymatic modifications to form the diverse structures of sesquiterpenoids[12]. The diagram below illustrates a generalized biosynthetic pathway for sesquiterpene lactones.
Caption: Generalized biosynthetic pathway of sesquiterpene lactones.
Experimental Protocols
As no specific experimental data for this compound was found, this section provides a general methodology for an anti-inflammatory assay, based on protocols used for extracts from Xanthium sibiricum[10].
Title: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To determine the potential of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the compound for 24 hours.
-
NO Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite in the culture supernatant is measured using the Griess reagent system as an indicator of NO production.
-
Cytokine Measurement (ELISA): Cells are treated as in the NO production assay. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation of key inflammatory signaling proteins (e.g., IκBα, STAT3) are analyzed by Western blotting of cell lysates.
The workflow for this experimental protocol is depicted below.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound is a naturally occurring sesquiterpenoid with a well-defined chemical structure, isolated from Xanthium sibiricum. While there is a lack of information regarding its synthesis and specific biological activities, the pharmacological profile of other sesquiterpenoids from the same plant suggests its potential as an anti-inflammatory, antiviral, and cytotoxic agent. Further research is warranted to isolate this compound in larger quantities or to develop a synthetic route to enable a thorough investigation of its therapeutic potential. The absence of data on a synthetic equivalent currently prevents a direct comparative analysis.
References
- 1. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review | MDPI [mdpi.com]
- 10. Methanol extracts of Xanthium sibiricum roots inhibit inflammatory responses via the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Safe Disposal of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to assume the compound may possess unknown toxicological properties. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Handling:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Restrict access to the spill area.
-
Wear appropriate PPE as listed above.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
For solid spills, carefully sweep or scoop the material to avoid raising dust. Moisten the material slightly with a suitable solvent (e.g., water, if compatible) to minimize dust generation.
-
Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.
-
Collect all decontamination materials for disposal as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
Disposal of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the general trash.
Waste Categorization and Collection:
-
Waste Identification: Classify waste containing this compound as hazardous chemical waste.
-
Waste Containers:
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris in a designated, leak-proof, and sealable solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any known hazards (e.g., "Caution: Novel Compound, Handle with Care").
-
Storage and Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal. Follow their specific procedures for waste collection.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Logical Relationship of Safety Procedures
The following diagram outlines the logical hierarchy of safety and disposal procedures.
Caption: Logical Flow of Safety and Disposal Procedures.
Essential Safety and Operational Guidance for Handling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment |
| Respiratory Protection | Dust respirator. Use in a well-ventilated area or under a laboratory fume hood.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile or vinyl).[1] |
| Eye Protection | Safety glasses. Chemical goggles should be worn if there is a risk of splashing.[1][2] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Store in a tightly closed container, protected from air and light.[1]
-
For long-term storage, refrigerate or freeze.[1]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Wear appropriate PPE.[1] Gently sweep up the spilled solid material.[1][2]
-
Decontaminate: Place the swept material into a suitable, sealed container for disposal.[1] The spill site can be decontaminated with a 10% caustic solution.[1][2]
-
Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste.[1]
-
Solid Waste: Collect in a designated, labeled, and sealed container.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Promptly flush eyes with water for a prolonged period (15 minutes) and seek medical attention.[3] |
| Skin Contact | Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[3] |
| Ingestion | Refer to the Material Safety Data Sheet (MSDS) for the specific compound or a similar one and seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
